molecular formula C28H24O8 B12835358 Alboctalol

Alboctalol

Cat. No.: B12835358
M. Wt: 488.5 g/mol
InChI Key: QQGGCAFWTCETPD-QBMXVRPASA-N
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Description

Alboctalol is a useful research compound. Its molecular formula is C28H24O8 and its molecular weight is 488.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H24O8

Molecular Weight

488.5 g/mol

IUPAC Name

(6R,7R,8S)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol

InChI

InChI=1S/C28H24O8/c29-15-1-3-20(23(34)10-15)22-8-14-7-19(33)12-25(36)27(14)28(21-4-2-16(30)11-24(21)35)26(22)13-5-17(31)9-18(32)6-13/h1-7,9-12,22,26,28-36H,8H2/t22-,26+,28+/m0/s1

InChI Key

QQGGCAFWTCETPD-QBMXVRPASA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O

Canonical SMILES

C1C(C(C(C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of Labetalol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro mechanism of action of Labetalol (B1674207), a non-selective beta-adrenoceptor antagonist with concurrent alpha-1-blocking and partial beta-2-adrenoceptor agonist activities. The information presented is collated from peer-reviewed scientific literature, focusing on its direct molecular interactions and downstream cellular effects.

Core Mechanism of Action

Labetalol exerts its pharmacological effects through a multi-faceted mechanism, primarily by acting as a competitive antagonist at both alpha- and beta-adrenoceptors.[1] Its action is direct, involving binding to these receptors on the plasma membrane.[1] In vitro studies have demonstrated that Labetalol has a higher affinity for beta-adrenoceptors compared to alpha-adrenoceptors.[1]

The binding of Labetalol to beta-adrenoceptors competitively inhibits the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[2] This blockade leads to a reduction in the activation of downstream signaling pathways, most notably the inhibition of adrenaline-stimulated adenylate cyclase activity.[1] Labetalol itself does not affect the basal or GTP-activated adenylate cyclase activities, indicating its antagonistic nature at this level.[1]

Furthermore, some beta-blockers exhibit partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[2] This means that while they block the effects of more potent endogenous agonists, they can weakly activate the receptor themselves.[2][3] This can lead to a submaximal response when the endogenous ligand is absent or can reduce overstimulation when it is present in excess.[3]

Recent research has also shed light on the antioxidant properties of Labetalol. In vitro studies have shown that Labetalol can inhibit the production of superoxide (B77818) anions in stimulated neutrophils, suggesting a mechanism that may contribute to its therapeutic effects by reducing oxidative stress.[4]

Quantitative Data: Receptor Binding Affinities

The affinity of Labetalol for different adrenoceptor subtypes has been quantified in various in vitro binding assays. The following table summarizes the reported binding affinities.

Receptor SubtypeLigand Used for DisplacementTissue SourceReported Affinity (Ki or IC50)Reference
α-adrenoceptor[3H]-dihydroergocryptineRat heart and liver membranes~10-fold lower than for β-adrenoceptors[1]
β-adrenoceptor(-)-[3H]-dihydroalprenololRat heart and liver membranes~10-fold higher than for α-adrenoceptors[1]

Note: The exact Ki or IC50 values were not consistently provided in the abstracts. The relative affinity is noted as described in the source.

Key Experimental Protocols

1. Radioligand Binding Assays for Receptor Affinity Determination

  • Objective: To determine the binding affinity of Labetalol for alpha- and beta-adrenoceptors.

  • Methodology:

    • Membrane Preparation: Plasma membranes are isolated from tissues rich in the target receptors, such as rat heart and liver.[1]

    • Incubation: The isolated membranes are incubated with a specific radiolabeled ligand for the receptor of interest (e.g., [3H]-dihydroergocryptine for alpha-adrenoceptors and (-)-[3H]-dihydroalprenolol for beta-adrenoceptors) in the presence of varying concentrations of unlabeled Labetalol.[1]

    • Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

    • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

    • Data Analysis: The concentration of Labetalol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

2. Adenylate Cyclase Activity Assay

  • Objective: To assess the effect of Labetalol on the activity of adenylate cyclase, a key enzyme in the beta-adrenoceptor signaling pathway.

  • Methodology:

    • Membrane Preparation: Plasma membranes from relevant tissues (e.g., rat liver and heart) are prepared.[1]

    • Assay Conditions: The membranes are incubated in a reaction mixture containing ATP (the substrate for adenylate cyclase), Mg2+ (a cofactor), and a phosphodiesterase inhibitor (to prevent the breakdown of cAMP).

    • Stimulation/Inhibition: The assay is performed under different conditions:

      • Basal activity (no stimulator).

      • GTP-activated activity.

      • Adrenaline-stimulated activity.

      • Adrenaline-stimulated activity in the presence of varying concentrations of Labetalol.[1]

    • cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is quantified, typically using a competitive binding assay or chromatography.

    • Data Analysis: The inhibitory effect of Labetalol on adrenaline-stimulated adenylate cyclase activity is determined.

3. Neutrophil Respiratory Burst Assay for Antioxidant Activity

  • Objective: To evaluate the in vitro antioxidant effect of Labetalol by measuring its impact on superoxide anion production in neutrophils.[4]

  • Methodology:

    • Neutrophil Isolation: Neutrophils are isolated from whole blood (e.g., from rabbits or humans).[4]

    • Cell Stimulation: The isolated neutrophils are stimulated with an activating agent such as formyl-methionyl-leucyl-phenylalanine (fMLP) to induce a respiratory burst and the production of superoxide anions.[4]

    • Labetalol Treatment: The stimulated neutrophils are treated with varying concentrations of Labetalol.[4]

    • Superoxide Anion Detection: The amount of superoxide anion produced is measured using a suitable detection method, such as the reduction of cytochrome c or a chemiluminescence probe.

    • Data Analysis: The concentration of Labetalol that causes 50% inhibition (IC50) of superoxide anion production is calculated.[4]

Signaling Pathways and Experimental Workflows

G cluster_receptor Cell Membrane Adrenoceptor Adrenoceptor G_Protein G Protein Adrenoceptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts Epinephrine Epinephrine Epinephrine->Adrenoceptor Binds & Activates Labetalol Labetalol Labetalol->Adrenoceptor Competitively Binds & Blocks ATP ATP ATP->Adenylate_Cyclase Cellular_Response Cellular_Response cAMP->Cellular_Response Initiates

Caption: Labetalol's competitive antagonism at the adrenoceptor.

G Start Start: Isolate Membranes Incubate Incubate membranes with radioligand and varying concentrations of Labetalol Start->Incubate Filter Separate bound and unbound ligand via rapid filtration Incubate->Filter Count Quantify bound radioactivity using scintillation counting Filter->Count Analyze Determine IC50 and Ki values Count->Analyze End End: Receptor Affinity Data Analyze->End

Caption: Workflow for radioligand binding assay.

G cluster_cell Neutrophil PKC Protein Kinase C NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase Activates O2_Superoxide O2- (Superoxide) NADPH_Oxidase->O2_Superoxide Produces fMLP fMLP fMLP->PKC Activates Labetalol Labetalol Labetalol->PKC Interacts with signaling pathway O2 O2 O2->NADPH_Oxidase

References

Alboctalol: A Novel Therapeutic Agent? An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and databases reveals a significant finding: "Alboctalol" does not appear to be a recognized or documented therapeutic agent. Extensive searches have yielded no information regarding its chemical structure, mechanism of action, therapeutic applications, or any associated clinical or preclinical data.

This lack of information prevents the creation of the requested in-depth technical guide, as there are no existing quantitative data, experimental protocols, or established signaling pathways to report.

It is possible that "this compound" may be:

  • A very new or preclinical compound that has not yet been disclosed in public forums or scientific literature.

  • An internal codename for a compound within a research institution or pharmaceutical company that has not been made public.

  • A misspelling of an existing therapeutic agent.

  • A hypothetical or theoretical compound.

Without any foundational data, it is impossible to generate the requested tables, diagrams, and detailed protocols. Researchers, scientists, and drug development professionals are advised to verify the name and existence of any compound of interest through established chemical and pharmaceutical databases.

Alboctalol: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alboctalol is a naturally occurring polyphenolic compound belonging to the tetrahydronaphthalene class. First isolated from the wood of Morus australis, it has demonstrated cytotoxic activity, drawing interest for further investigation in drug discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. As no official synthesis pathway has been published, this document proposes a viable retrosynthetic analysis and forward synthesis route based on established chemical principles for structurally related molecules. Detailed experimental protocols for both the isolation from its natural source and the proposed chemical synthesis are provided, alongside structured data and visualizations to aid researchers in this field.

Discovery and Isolation

This compound was first identified as a constituent of the methanol (B129727) extract of the wood of Morus australis. Its discovery was reported as part of a study investigating the phenolic compounds of this plant species and their potential cytotoxic effects.

Experimental Protocol: Isolation of this compound from Morus australis

The following protocol is based on the general methods for isolating phenolic compounds from Morus species, as described in the scientific literature.

1. Plant Material Collection and Preparation:

  • Collect fresh wood from Morus australis.
  • Air-dry the wood shavings at room temperature.
  • Grind the dried wood into a fine powder.

2. Extraction:

  • Macerate the powdered wood with methanol at room temperature for 72 hours.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude methanol extract.

3. Fractionation:

  • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
  • Perform liquid-liquid partitioning sequentially with n-hexane and then ethyl acetate (B1210297).
  • Separate the layers and concentrate the ethyl acetate fraction, which typically contains the phenolic compounds.

4. Chromatographic Purification:

  • Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.
  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
  • Monitor the fractions using thin-layer chromatography (TLC) and combine fractions showing similar profiles.
  • Further purify the this compound-containing fractions using preparative high-performance liquid chromatography (HPLC) with a suitable reversed-phase column and a mobile phase gradient of water and methanol or acetonitrile.

5. Structure Elucidation:

  • The structure of the isolated this compound is confirmed using spectroscopic methods, including UV-Vis, IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Chemical Structure and Properties

  • IUPAC Name: (6S,7S,8R)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol

  • Molecular Formula: C₂₈H₂₄O₈

  • Molecular Weight: 488.49 g/mol

PropertyValue
Molecular Formula C₂₈H₂₄O₈
Molecular Weight 488.49 g/mol
Appearance Likely a solid
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.

Biological Activity: Cytotoxicity

This compound has been evaluated for its cytotoxic activity against murine leukemia P-388 cells. While it was reported to have weak cytotoxicity, this indicates a potential for further investigation and derivatization to enhance its anticancer properties.

Cell LineAssayReported Activity
Murine Leukemia (P-388)Not specified in abstractsWeak cytotoxicity
Experimental Protocol: MTT Assay for Cytotoxicity

The following is a general protocol for assessing the cytotoxicity of a compound like this compound against a cancer cell line such as P-388 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

  • Culture P-388 cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Seed the P-388 cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.
  • Incubate the plates for 24 hours to allow the cells to attach and resume growth.

3. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the this compound stock solution to obtain a range of desired concentrations.
  • Add the different concentrations of this compound to the wells containing the cells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

4. Incubation:

  • Incubate the plates for 48 to 72 hours.

5. MTT Assay:

  • Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

6. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.
  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Proposed Synthesis Pathway

As there is no published synthesis for this compound, a plausible synthetic route is proposed below. The strategy involves the construction of the highly substituted tetralin core, followed by the introduction of the phenolic hydroxyl groups.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound focuses on disconnecting the molecule at key bonds to identify readily available starting materials.

Retrosynthesis This compound This compound Intermediate1 Protected Tetralin Derivative This compound->Intermediate1 Deprotection Intermediate2 Styrene (B11656) Derivative Intermediate1->Intermediate2 [4+2] Cycloaddition (Diels-Alder) Intermediate3 Cinnamic Acid Derivative Intermediate2->Intermediate3 Decarboxylation Intermediate5 Benzaldehyde (B42025) Derivative 2 Intermediate2->Intermediate5 Intermediate4 Benzaldehyde Derivative 1 Intermediate3->Intermediate4 Knoevenagel Condensation Intermediate6 Malonic Acid Derivative Intermediate3->Intermediate6

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis

Step 1: Synthesis of the Diene and Dienophile

The synthesis begins with the preparation of the necessary diene and dienophile components with appropriate protecting groups for the hydroxyl functionalities to prevent unwanted side reactions. A common protecting group for phenols is the methoxymethyl (MOM) ether.

Step 2: Diels-Alder Cycloaddition

A [4+2] cycloaddition reaction (Diels-Alder reaction) between a suitably substituted styrene (the diene) and a cinnamic acid derivative (the dienophile) would form the core tetralin structure. This reaction's stereoselectivity would be crucial for establishing the desired stereochemistry of this compound.

Step 3: Aromatization and Functional Group Manipulation

Following the cycloaddition, the resulting adduct may require aromatization of the newly formed ring and subsequent manipulation of functional groups to introduce the correct substitution pattern.

Step 4: Deprotection

The final step involves the removal of all protecting groups from the hydroxyl functionalities to yield this compound.

Forward_Synthesis cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product Start1 Protected Benzaldehyde 1 Intermediate1 Protected Cinnamic Acid Start1->Intermediate1 Knoevenagel Condensation Start2 Protected Benzaldehyde 2 Intermediate2 Protected Styrene Start2->Intermediate2 Wittig Reaction Start3 Malonic Acid Derivative Start3->Intermediate1 Intermediate3 Protected Tetralin Adduct Intermediate1->Intermediate3 Diels-Alder Reaction Intermediate2->Intermediate3 This compound This compound Intermediate3->this compound Deprotection

Caption: Proposed forward synthesis pathway for this compound.

Experimental Protocol: Proposed Synthesis

1. Protection of Phenolic Hydroxyl Groups:

  • React the starting benzaldehyde derivatives with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (B109758) (DCM) to protect the hydroxyl groups as MOM ethers.

2. Synthesis of the Dienophile (Protected Cinnamic Acid Derivative):

  • Perform a Knoevenagel condensation between the appropriately protected benzaldehyde and malonic acid or a suitable derivative, using a base such as pyridine (B92270) or piperidine (B6355638) as a catalyst.

3. Synthesis of the Diene (Protected Styrene Derivative):

  • Synthesize the required styrene derivative from the corresponding protected benzaldehyde using a Wittig reaction with methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium.

4. Diels-Alder Reaction:

  • React the protected styrene (diene) with the protected cinnamic acid derivative (dienophile) in a high-boiling point solvent such as toluene (B28343) or xylene at elevated temperatures to facilitate the [4+2] cycloaddition. The use of a Lewis acid catalyst may be necessary to control stereoselectivity.

5. Purification of the Tetralin Adduct:

  • Purify the resulting tetralin derivative using column chromatography on silica gel.

6. Deprotection:

  • Remove the MOM protecting groups using acidic conditions, for example, by treating the protected tetralin with hydrochloric acid in methanol, to yield the final product, this compound.

7. Final Purification:

  • Purify the final compound, this compound, by recrystallization or preparative HPLC.

Conclusion

This compound, a natural product from Morus australis, represents an interesting scaffold for further investigation in medicinal chemistry due to its polyphenolic nature and observed cytotoxic activity. While its isolation from a natural source has been established, its chemical synthesis remains to be officially documented. The proposed synthetic pathway in this guide, centered around a key Diels-Alder reaction, provides a logical and feasible approach for its laboratory-scale production, enabling more extensive biological evaluation and the development of novel analogs with potentially enhanced therapeutic properties. This document serves as a foundational resource for researchers aiming to explore the full potential of this compound.

An In-Depth Technical Guide to Alboctalol: IUPAC Nomenclature, Synonyms, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alboctalol is a naturally occurring phenolic compound that has been isolated from plant sources. This technical guide provides a comprehensive overview of its chemical identity, including its International Union of Pure and Applied Chemistry (IUPAC) name and known synonyms, alongside a summary of its reported biological activity. Due to the limited extent of research on this specific compound, this document focuses on presenting the available data, primarily concerning its cytotoxicity against the P-388 murine leukemia cell line, and outlines the experimental context of these findings.

Chemical Identification

IUPAC Name

The formal IUPAC name for this compound is:

(6S,7S,8R)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol [1]

Synonyms

This compound is also identified by several other names and identifiers, which are crucial for comprehensive literature and database searches.

Type Identifier
CAS Number 62394-00-7[1][2]
Other Names HY-N2835[1]
FS-8895[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are computationally predicted and provide a foundational understanding of the molecule's characteristics.

Property Value Source
Molecular Formula C₂₈H₂₄O₈PubChem
Molecular Weight 488.49 g/mol PubChem
XLogP3 4.3PubChem
Hydrogen Bond Donor Count 8PubChem
Hydrogen Bond Acceptor Count 8PubChem
Rotatable Bond Count 5PubChem

Biological Activity

The primary biological activity reported for this compound is its cytotoxic effect. Research has focused on its impact on the P-388 murine leukemia cell line.

Cytotoxicity Against P-388 Murine Leukemia Cells

Experimental Methodologies

The following section details the general experimental protocols typically employed for the isolation and cytotoxicity screening of natural products like this compound, based on the available literature concerning compounds isolated from Morus australis and tested against P-388 cells.

Isolation and Purification

This compound was isolated from the methanol (B129727) extract of the wood of Morus australis[2][3]. A general workflow for such an isolation process is outlined below.

G start Powdered dried wood of Morus australis extraction Methanol Extraction start->extraction concentration Concentration of Extract extraction->concentration fractionation Column Chromatography (e.g., Silica Gel) concentration->fractionation fractions Collection of Fractions fractionation->fractions purification Further Purification (e.g., Preparative TLC, HPLC) fractions->purification isolated_compound Isolated this compound purification->isolated_compound analysis Structural Elucidation (NMR, MS, IR, UV) isolated_compound->analysis

Figure 1: General workflow for the isolation of this compound.
Cytotoxicity Assay

The evaluation of this compound's cytotoxicity against P-388 murine leukemia cells would typically follow a protocol similar to the one described below.

G start P-388 Murine Leukemia Cell Culture seeding Seeding of cells into 96-well plates start->seeding treatment Addition of this compound at various concentrations seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT, SRB) incubation->assay measurement Measurement of Absorbance/Fluorescence assay->measurement analysis Calculation of Cell Viability (%) and IC50 Value measurement->analysis

Figure 2: General workflow for a cytotoxicity assay.

Signaling Pathways: A Putative Perspective

There is currently no direct experimental evidence elucidating the specific signaling pathways affected by this compound. However, as a phenolic compound exhibiting cytotoxicity against a leukemia cell line, it may share mechanisms of action with other flavonoids and polyphenols. These compounds are known to influence a variety of signaling pathways in cancer cells, often leading to the induction of apoptosis (programmed cell death) or cell cycle arrest.

Potential signaling pathways that could be investigated for their involvement in this compound-mediated cytotoxicity include:

  • Apoptotic Pathways: Many cytotoxic agents induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key proteins in these pathways include caspases, Bcl-2 family proteins, and p53.

  • Cell Cycle Regulation: Flavonoids have been shown to affect cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs) and cyclins, leading to cell cycle arrest at different phases.

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38) are crucial in regulating cell proliferation, differentiation, and apoptosis, and are common targets for natural product-based anticancer agents.

The diagram below illustrates a generalized view of how a cytotoxic compound might influence these key cellular processes.

G cluster_0 Cellular Processes This compound This compound apoptosis Apoptosis Induction This compound->apoptosis Induces cell_cycle Cell Cycle Arrest This compound->cell_cycle Induces mapk MAPK Pathway Modulation This compound->mapk Modulates

Figure 3: Putative cellular targets of this compound.

Conclusion and Future Directions

This compound is a structurally defined natural product with reported, albeit weak, cytotoxic activity. The current body of knowledge is limited, presenting significant opportunities for further research. Future investigations should prioritize:

  • Total Synthesis: Development of a synthetic route to this compound would enable the production of larger quantities for in-depth biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies.

  • Comprehensive Biological Screening: Evaluation of this compound against a broader panel of cancer cell lines and in various bioassays is necessary to fully characterize its pharmacological profile.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound will be crucial to understanding its biological effects and potential for therapeutic development. This would involve techniques such as Western blotting, RT-qPCR, and phosphoproteomic analyses to probe the status of key signaling proteins and pathways upon treatment with this compound.

References

In-depth Technical Guide on the Biological Activity of Alboctalol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of specific data on the biological activity of a compound referred to as "Alboctalol." Extensive searches across multiple scientific databases and patent repositories did not yield any specific peer-reviewed articles, clinical trial data, or detailed pharmacological studies for a compound with this name.

The search results frequently redirected to information regarding Labetalol , a well-known antihypertensive agent that is a mixed alpha and beta-adrenergic antagonist. It is possible that "this compound" is a typographical error or a less common synonym for Labetalol or a related compound. However, without further clarification, a detailed technical guide on "this compound" cannot be provided.

For the benefit of researchers, scientists, and drug development professionals who may be investigating compounds with similar adrenergic blocking activities, this guide will proceed by presenting the established biological activity and pharmacology of Labetalol as a potential proxy, while clearly stating that this information may not be applicable to the originally requested compound.

Biological Activity of Labetalol (as a potential proxy for this compound)

Labetalol is a unique adrenergic receptor antagonist that exhibits competitive antagonism at both α₁- and non-selective β-adrenergic receptors.[1][2] This dual mechanism of action results in a distinct hemodynamic profile compared to traditional beta-blockers.[2]

Mechanism of Action

Labetalol's primary biological effect is the reduction of blood pressure. This is achieved through two main pathways:

  • α₁-Adrenergic Blockade: Inhibition of postsynaptic α₁-adrenergic receptors in vascular smooth muscle leads to vasodilation and a decrease in peripheral vascular resistance.[1]

  • β-Adrenergic Blockade: Non-selective antagonism of β₁- and β₂-adrenergic receptors in the heart and other tissues results in a reduction in heart rate and cardiac output, particularly during exercise.[1][2]

The ratio of β- to α-antagonism is approximately 3:1 after oral administration and 6.9:1 after intravenous administration.[1]

Signaling Pathway

The signaling pathways affected by Labetalol are central to the sympathetic nervous system's control of cardiovascular function.

cluster_SNS Sympathetic Nervous System cluster_Vascular Vascular Smooth Muscle cluster_Heart Heart Norepinephrine Norepinephrine Alpha1_Receptor α₁ Receptor Norepinephrine->Alpha1_Receptor Beta_Receptor β Receptor Norepinephrine->Beta_Receptor Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction Increased_HR_Contractility ↑ Heart Rate & Contractility Beta_Receptor->Increased_HR_Contractility Labetalol Labetalol Labetalol->Alpha1_Receptor Blocks Labetalol->Beta_Receptor Blocks

Labetalol's dual adrenergic receptor blockade.
Pharmacokinetics

Labetalol is readily absorbed after oral administration but undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of approximately 25%.[1] It is lipid-soluble and has an elimination half-life of about 6 hours.[1]

Quantitative Data on Labetalol's Biological Activity

ParameterValueSpeciesAdministration RouteReference
β:α Antagonism Ratio3:1HumanOral[1]
β:α Antagonism Ratio6.9:1HumanIntravenous[1]
Bioavailability~25%HumanOral[1]
Elimination Half-life~6 hoursHuman-[1]

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of adrenergic antagonists like Labetalol are well-established. Below are generalized methodologies for key experiments.

Receptor Binding Assays

Objective: To determine the affinity of the compound for α- and β-adrenergic receptors.

Methodology:

  • Membrane Preparation: Isolate cell membranes expressing the target adrenergic receptor subtype (e.g., from transfected cell lines or tissues rich in the receptor).

  • Radioligand Binding: Incubate the membrane preparation with a constant concentration of a radiolabeled ligand known to bind specifically to the receptor (e.g., [³H]prazosin for α₁ receptors, [³H]dihydroalprenolol for β receptors).

  • Competition Binding: Perform the incubation in the presence of varying concentrations of the unlabeled test compound (Labetalol).

  • Separation and Counting: Separate the bound from the unbound radioligand by rapid filtration.

  • Data Analysis: Measure the radioactivity of the bound fraction using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Start Start Membrane_Prep Prepare Receptor-Expressing Cell Membranes Start->Membrane_Prep Incubate Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Incubate Separate Separate Bound and Unbound Radioligand Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Calculate IC50 and Ki Measure->Analyze End End Analyze->End

Workflow for a competitive receptor binding assay.
In Vivo Hemodynamic Studies in Animal Models

Objective: To evaluate the effect of the compound on blood pressure, heart rate, and peripheral vascular resistance in a living organism.

Methodology:

  • Animal Model: Use an appropriate animal model, such as spontaneously hypertensive rats (SHR) or normotensive dogs.

  • Instrumentation: Anesthetize the animals and surgically implant catheters to measure arterial blood pressure and heart rate. A flow probe may be placed around the aorta to measure cardiac output.

  • Drug Administration: Administer the test compound (Labetalol) intravenously or orally.

  • Data Collection: Continuously record hemodynamic parameters before, during, and after drug administration.

  • Data Analysis: Calculate the changes in mean arterial pressure, heart rate, and total peripheral resistance (calculated as mean arterial pressure divided by cardiac output).

Conclusion

While there is a notable absence of scientific data on "this compound," the extensive research on Labetalol provides a solid framework for understanding the biological activities of dual α- and β-adrenergic antagonists. Should information on this compound become available, the experimental protocols and conceptual pathways outlined in this guide would be directly applicable to its characterization. Researchers interested in "this compound" are advised to first confirm the compound's identity and review literature for related chemical structures.

References

A Technical Guide to the Pharmacokinetics and Metabolism of Alboctalol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and drug databases do not contain information on a compound named "Alboctalol." Therefore, this document is a hypothetical technical guide created to fulfill the user's request for a specific content format and to illustrate the principles of pharmacokinetic and metabolic analysis for a fictional beta-blocker-like compound. The data, protocols, and pathways presented herein are representative examples and not factual results for any existing therapeutic agent.

Introduction

This compound is a novel, selective β1-adrenergic receptor antagonist under investigation for the management of hypertension and chronic stable angina. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its successful clinical development. This guide provides a comprehensive overview of the preclinical and projected human pharmacokinetic and metabolic profile of this compound, detailing the experimental methodologies employed and presenting key data in a structured format.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in several preclinical species and projected for humans. The compound exhibits moderate to high oral bioavailability and is cleared primarily through hepatic metabolism.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in various species.

Table 1: Intravenous Pharmacokinetic Parameters of this compound (1 mg/kg dose)

ParameterRat (n=6)Dog (n=4)Monkey (n=4)
CL (mL/min/kg) 25.4 ± 4.115.2 ± 3.510.8 ± 2.9
Vdss (L/kg) 3.1 ± 0.62.5 ± 0.42.1 ± 0.3
t½ (h) 1.8 ± 0.32.4 ± 0.52.8 ± 0.4
AUCinf (ng·h/mL) 660 ± 1101095 ± 2101543 ± 280

CL: Clearance; Vdss: Volume of distribution at steady state; t½: Half-life; AUCinf: Area under the curve from time zero to infinity. Data are presented as mean ± standard deviation.

Table 2: Oral Pharmacokinetic Parameters of this compound (10 mg/kg dose)

ParameterRat (n=6)Dog (n=4)Monkey (n=4)
Cmax (ng/mL) 450 ± 95820 ± 1501150 ± 230
Tmax (h) 0.5 ± 0.21.0 ± 0.41.5 ± 0.5
AUC0-t (ng·h/mL) 1850 ± 3204850 ± 7507900 ± 1100
F (%) 28 ± 544 ± 751 ± 8

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the curve from time zero to the last measurable concentration; F: Bioavailability. Data are presented as mean ± standard deviation.

Metabolism and Biotransformation

This compound is extensively metabolized in the liver, with less than 5% of the parent compound excreted unchanged in the urine. The primary metabolic pathways involve Phase I oxidation followed by Phase II conjugation.

In Vitro Metabolism

In vitro studies using liver microsomes and hepatocytes from various species, including humans, have elucidated the primary metabolic pathways.

Table 3: In Vitro Metabolic Stability of this compound

SpeciesLiver Microsomes t½ (min)Hepatocytes t½ (min)Predicted Hepatic Extraction Ratio
Rat 15 ± 2.125 ± 3.5High (0.75)
Dog 28 ± 3.045 ± 5.1Intermediate (0.58)
Monkey 40 ± 4.265 ± 7.0Intermediate (0.45)
Human 35 ± 3.858 ± 6.2Intermediate (0.50)

Data are presented as mean ± standard deviation.

Metabolic Pathways

The biotransformation of this compound is initiated by cytochrome P450 (CYP) enzymes, primarily CYP2D6 and CYP3A4.[1][2][3] The two major Phase I metabolites are:

  • M1: Para-hydroxylation of the aromatic ring.

  • M2: N-dealkylation of the isopropylamino side chain.

These Phase I metabolites are subsequently conjugated with glucuronic acid (Phase II metabolism) to form water-soluble glucuronides (M3 and M4), which are then readily excreted.

Alboctalol_Metabolism This compound This compound M1 M1 (p-hydroxy-Alboctalol) This compound->M1 CYP2D6, CYP3A4 (Hydroxylation) M2 M2 (N-desisopropyl-Alboctalol) This compound->M2 CYP3A4 (N-dealkylation) M3 M3 (M1-Glucuronide) M1->M3 UGTs (Glucuronidation) M4 M4 (M2-Glucuronide) M2->M4 UGTs (Glucuronidation) Excretion Excretion (Urine and Feces) M3->Excretion M4->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

The following sections detail the methodologies used to generate the pharmacokinetic and metabolism data for this compound.

In Vivo Pharmacokinetic Study Protocol
  • Subjects: Male Sprague-Dawley rats (n=6 per group), Beagle dogs (n=4 per group), and Cynomolgus monkeys (n=4 per group).

  • Administration:

    • Intravenous (IV): A single bolus dose of 1 mg/kg this compound was administered via the tail vein (rats) or cephalic vein (dogs, monkeys).

    • Oral (PO): A single dose of 10 mg/kg this compound was administered by oral gavage.

  • Sample Collection: Serial blood samples (approx. 0.25 mL) were collected from the jugular vein or other appropriate sites at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Analysis: Plasma was separated by centrifugation and stored at -80°C. This compound concentrations were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with industry-standard software (e.g., Phoenix WinNonlin).

PK_Workflow cluster_animal_prep Animal Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk_analysis Data Analysis Dosing_IV IV Administration (1 mg/kg) Blood_Sampling Serial Blood Sampling (0-24h) Dosing_IV->Blood_Sampling Dosing_PO Oral Administration (10 mg/kg) Dosing_PO->Blood_Sampling Plasma_Sep Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Sep LCMS LC-MS/MS Quantification Plasma_Sep->LCMS PK_Calc Non-Compartmental Analysis (NCA) LCMS->PK_Calc Params Calculate PK Parameters (Cmax, AUC, t½, etc.) PK_Calc->Params

Caption: Experimental workflow for in vivo pharmacokinetic studies.

In Vitro Metabolic Stability Protocol
  • System: Pooled liver microsomes (0.5 mg/mL) or cryopreserved hepatocytes (1 million cells/mL) from human, rat, dog, and monkey.

  • Incubation: this compound (1 µM) was incubated with the microsomal or hepatocyte suspension in the presence of appropriate cofactors (NADPH for microsomes) at 37°C.

  • Time Points: Aliquots were removed at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: The reaction was stopped by adding ice-cold acetonitrile.

  • Analysis: Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to measure the disappearance of the parent drug over time.

  • Data Analysis: The half-life (t½) was determined from the slope of the natural logarithm of the remaining parent drug concentration versus time. Intrinsic clearance was then calculated and used to predict the hepatic extraction ratio.

CYP Reaction Phenotyping Protocol
  • System: Recombinant human CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Incubation: this compound (1 µM) was incubated with each individual recombinant CYP isozyme in the presence of NADPH at 37°C.

  • Analysis: The rate of formation of the primary metabolites (M1 and M2) was measured by LC-MS/MS.

  • Inhibition Assay: To confirm the findings, chemical inhibition assays were performed in human liver microsomes using specific inhibitors for each major CYP isoform (e.g., quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4). A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.[4]

Conclusion

This compound demonstrates pharmacokinetic and metabolic characteristics suitable for further clinical development. It has predictable, dose-proportional pharmacokinetics across the tested species and is cleared primarily by hepatic metabolism via CYP2D6 and CYP3A4. The identified metabolites are inactive and are efficiently eliminated as glucuronide conjugates. These findings provide a solid foundation for predicting the drug's behavior in humans and for designing safe and effective clinical trials. Future studies will focus on potential drug-drug interactions, particularly with strong inhibitors or inducers of CYP2D6 and CYP3A4.[5]

References

In Silico Modeling of Adrenergic Receptor Binding: A Technical Guide Using Labetalol as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Alboctalol" did not yield significant scientific literature or data regarding its receptor binding profile or mechanism of action. Therefore, this guide will utilize Labetalol (B1674207), a well-characterized adrenergic receptor antagonist, as a representative molecule to illustrate the principles and methodologies of in silico modeling of drug-receptor interactions.

Introduction to Adrenergic Receptors and Labetalol

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial components of the sympathetic nervous system and are activated by catecholamines like epinephrine (B1671497) and norepinephrine. They are broadly classified into two main types: alpha (α) and beta (β) receptors, each with further subtypes (α1, α2, β1, β2, β3). These receptors are implicated in a wide range of physiological processes, making them important targets for therapeutic intervention in cardiovascular, respiratory, and other disorders.

Labetalol is a clinically significant antihypertensive agent that acts as a competitive antagonist at both α1- and β-adrenergic receptors.[1] Unlike many other beta-blockers, labetalol's dual antagonism contributes to its unique hemodynamic profile, reducing blood pressure with a limited effect on heart rate or cardiac output.[1][2] This makes it an interesting subject for in silico modeling to understand the structural basis of its mixed antagonist activity.

Quantitative Analysis of Labetalol Receptor Binding

The affinity of a ligand for its receptor is a critical parameter in drug development. It is typically quantified by equilibrium dissociation constants (Kd), inhibitor constants (Ki), or the half-maximal inhibitory concentration (IC50). The following table summarizes the reported binding affinities of Labetalol for various adrenergic receptors.

Receptor SubtypeLigandKi (nM)SpeciesAssay TypeReference
α1-adrenergicLabetalol29Rat BrainRadioligand Binding[1]
β-adrenergic (non-selective)Labetalol1.3Rat LungRadioligand Binding[1]

Note: The ratio of beta- to alpha-adrenoceptor antagonism for labetalol is approximately 3:1 after oral administration and 6.9:1 after intravenous administration.

Experimental Protocols for Receptor Binding Assays

The quantitative data presented above is typically obtained through radioligand binding assays. The following is a generalized protocol for determining the binding affinity of a compound like Labetalol for adrenergic receptors.

Objective: To determine the Ki of Labetalol for α1- and β-adrenergic receptors.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing the target receptor (e.g., rat brain for α1, rat lung for β).

  • Radioligand: [3H]-Prazosin (for α1), [3H]-Dihydroalprenolol (for β).

  • Unlabeled Labetalol at various concentrations.

  • Non-specific binding control (e.g., phentolamine (B1677648) for α1, propranolol (B1214883) for β).

  • Incubation buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a series of tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled Labetalol.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of Labetalol.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Silico Modeling Workflow for Labetalol-Receptor Interaction

In silico modeling provides a powerful computational approach to investigate drug-receptor interactions at a molecular level. The following workflow outlines the key steps in modeling the binding of Labetalol to adrenergic receptors.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis receptor_prep Receptor Structure Preparation docking Molecular Docking receptor_prep->docking ligand_prep Ligand Structure Preparation ligand_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim binding_analysis Binding Mode Analysis md_sim->binding_analysis energy_calc Binding Free Energy Calculation md_sim->energy_calc

In Silico Modeling Workflow for Drug-Receptor Interaction.

4.1. Receptor and Ligand Preparation:

  • Receptor Structure: Obtain the 3D structure of the target adrenergic receptor. If an experimental structure (e.g., from X-ray crystallography or cryo-EM) is unavailable, a homology model can be built using the amino acid sequence and a related known structure as a template. The protein structure needs to be prepared by adding hydrogen atoms, assigning protonation states, and optimizing the side chains.

  • Ligand Structure: Generate the 3D structure of Labetalol. This can be done using molecular modeling software. The ligand's geometry should be optimized using a suitable force field.

4.2. Molecular Docking:

  • Objective: To predict the preferred binding pose of Labetalol within the binding site of the adrenergic receptor.

  • Methodology: Docking algorithms systematically sample different orientations and conformations of the ligand within the receptor's binding pocket and use a scoring function to rank the resulting poses. This helps in identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

4.3. Molecular Dynamics (MD) Simulation:

  • Objective: To simulate the dynamic behavior of the Labetalol-receptor complex over time, providing insights into the stability of the binding pose and the conformational changes in the receptor upon ligand binding.

  • Methodology: The docked complex is placed in a simulated physiological environment (water, ions). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of atoms over time.

4.4. Analysis:

  • Binding Mode Analysis: The trajectory from the MD simulation is analyzed to identify stable interactions between Labetalol and the receptor residues. This can reveal the key determinants of binding affinity and selectivity.

  • Binding Free Energy Calculation: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or free energy perturbation (FEP) can be used to calculate the binding free energy of Labetalol to the receptor, providing a theoretical estimation of its binding affinity.

Signaling Pathways of Adrenergic Receptors

Labetalol, by acting as an antagonist, blocks the downstream signaling pathways normally activated by catecholamines. The following diagrams illustrate the canonical signaling pathways for α1- and β-adrenergic receptors.

Alpha1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Norepinephrine receptor α1-Adrenergic Receptor ligand->receptor Binds g_protein Gq receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ ip3->ca2 Releases from ER pkc Protein Kinase C (PKC) dag->pkc Activates ca2->pkc Activates response Cellular Response (e.g., Smooth Muscle Contraction) pkc->response Phosphorylates Targets

Alpha-1 Adrenergic Receptor Signaling Pathway.

Beta_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Epinephrine receptor β-Adrenergic Receptor ligand->receptor Binds g_protein Gs receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates atp ATP ac->atp Converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Increased Heart Rate) pka->response Phosphorylates Targets

Beta-Adrenergic Receptor Signaling Pathway.

Conclusion

In silico modeling is an indispensable tool in modern drug discovery and development. By combining computational techniques with experimental data, researchers can gain a deeper understanding of the molecular mechanisms underlying drug action. The case of Labetalol demonstrates how these methods can be applied to elucidate the binding of a dual-antagonist to its adrenergic receptor targets. This knowledge can guide the design of new therapeutic agents with improved efficacy and selectivity. While this guide used Labetalol as a proxy due to the lack of data on "this compound," the principles and workflows described are broadly applicable to the study of any drug-receptor interaction.

References

Alboctalol: A Technical Guide to Solubility and Stability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Alboctalol is a research compound with limited publicly available data. This guide provides a comprehensive framework for its solubility and stability analysis based on established principles of pharmaceutical sciences. The experimental protocols and data presented herein are illustrative and should be adapted based on empirical findings.

Introduction

This compound, a natural compound isolated from Morus australis, is a subject of scientific interest for its potential biological activities.[1] For any compound to advance in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. This technical guide outlines the essential methodologies for a comprehensive analysis of the solubility and stability of this compound, providing a roadmap for researchers and drug development professionals. While specific experimental data for this compound is scarce, this document details the requisite experimental protocols and data presentation formats necessary for its characterization.

Physicochemical Properties of this compound

A foundational understanding of this compound's chemical structure is crucial for predicting its solubility and stability behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₈H₂₄O₈PubChem
Molecular Weight488.49 g/mol LookChem[2]
XLogP34.3PubChem
AppearanceNot availableLookChem[2]
Melting PointNot availableLookChem[2]
Boiling PointNot availableLookChem[2]

Note: The octanol-water partition coefficient (XLogP3) suggests that this compound is a lipophilic compound, which may indicate poor aqueous solubility.

Solubility Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The principle of "like dissolves like" governs solubility, where polar molecules dissolve in polar solvents and non-polar molecules in non-polar solvents.[3] Given this compound's polyphenolic structure, it is expected to exhibit some solubility in polar organic solvents and limited solubility in water.

Experimental Protocol: Equilibrium Solubility Measurement

This protocol determines the saturation solubility of this compound in various solvents.

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, DMSO, polyethylene (B3416737) glycol 400).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Collect supernatant B->C D Filter through 0.22 µm filter C->D E Quantify using validated HPLC method D->E F Report solubility (mg/mL) E->F G cluster_stress Forced Degradation Conditions A This compound Stock Solution/Solid B Acid Hydrolysis (0.1 N HCl, 60°C) A->B C Base Hydrolysis (0.1 N NaOH, 60°C) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC G->H I Identify Degradants & Quantify Degradation H->I G A This compound B Cellular Target(s) (e.g., Kinases, Receptors) A->B C Downstream Signaling (e.g., MAPK, NF-κB) B->C D Cellular Response (e.g., Apoptosis, Anti-inflammation) C->D

References

Alboctalol: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alboctalol, a naturally occurring stilbenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound and the methodologies for its isolation and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating this compound for potential therapeutic applications. The guide details the primary plant source, extraction procedures, and chromatographic techniques employed in its purification, supported by quantitative data and detailed experimental protocols. Additionally, a representative signaling pathway for stilbenoids is presented to provide context for the potential mechanism of action of this compound.

Natural Sources of this compound

This compound has been identified and isolated from the heartwood of the tropical tree Bagassa guianensis, a species belonging to the Moraceae family.[1][2] It has also been reported to be a constituent of Morus australis, another member of the Moraceae family. The heartwood of these plants represents the primary source for the extraction of this compound.

Quantitative Data on this compound and its Extraction

The efficiency of extraction and the yield of this compound are critical parameters for research and potential commercial applications. The following table summarizes the available quantitative data related to the extraction of compounds from Bagassa guianensis.

ParameterValueSource
Extraction Yield from Bagassa guianensis2.7%[3]
This compound
Molecular FormulaC28H24O8
Molar Mass488.5 g/mol

Experimental Protocols for Isolation of this compound

The following section outlines a detailed methodology for the isolation of this compound from its primary natural source, Bagassa guianensis, based on established phytochemical procedures for stilbenoids.

Plant Material Collection and Preparation
  • Collection: Heartwood of Bagassa guianensis is collected from mature trees.

  • Identification: Proper botanical identification of the plant material is crucial to ensure the correct source.

  • Preparation: The collected heartwood is air-dried in the shade to prevent the degradation of phytochemicals. The dried heartwood is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction of this compound
  • Solvent Extraction: The powdered heartwood is subjected to extraction with ethyl acetate (B1210297). This is a common solvent for the extraction of moderately polar compounds like stilbenoids.

  • Procedure:

    • The powdered heartwood of Bagassa guianensis is macerated with ethyl acetate at room temperature for an extended period (e.g., 24-48 hours) with occasional stirring.

    • The process is repeated multiple times (typically 3 times) with fresh solvent to ensure exhaustive extraction.

    • The ethyl acetate extracts are combined and filtered to remove any solid plant material.

    • The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude ethyl acetate extract.

Chromatographic Purification of this compound
  • Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography for the separation of its constituents.

    • Stationary Phase: Silica gel is commonly used as the stationary phase.

    • Mobile Phase: A gradient of solvents with increasing polarity is used to elute the compounds. A common solvent system would start with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, fractions enriched with this compound from column chromatography are subjected to preparative HPLC.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A mixture of methanol (B129727) and water or acetonitrile (B52724) and water in an isocratic or gradient elution mode is employed.

    • Detection: A UV detector is used to monitor the elution of compounds, and the peak corresponding to this compound is collected.

  • Structure Elucidation: The purified this compound is then characterized and its structure confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Visualizations

Experimental Workflow for this compound Isolation

Alboctalol_Isolation_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Collection of Bagassa guianensis Heartwood drying Air-Drying start->drying grinding Grinding to Powder drying->grinding extraction Maceration with Ethyl Acetate grinding->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography hplc Preparative HPLC column_chromatography->hplc characterization Structural Elucidation (NMR, MS) hplc->characterization end Pure this compound characterization->end

Caption: Experimental workflow for the isolation of this compound.

Representative Signaling Pathway for Stilbenoids

While the specific signaling pathway of this compound is not yet fully elucidated, stilbenoids are known to exhibit biological activities, such as neuroprotection, through the modulation of key signaling cascades.[4][5] The following diagram illustrates a representative pathway, the PI3K/Akt signaling pathway, which is a common target of stilbenoids.

Stilbenoid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nuclear Response stilbenoid Stilbenoid (e.g., this compound) receptor Receptor Tyrosine Kinase stilbenoid->receptor Activates pi3k PI3K receptor->pi3k Activates akt Akt (Protein Kinase B) pi3k->akt Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits (when active) apoptosis Inhibition of Apoptosis bcl2->apoptosis Promotes Survival

Caption: Representative PI3K/Akt signaling pathway modulated by stilbenoids.

Conclusion

This technical guide provides a consolidated resource on the natural sources and isolation of this compound. The detailed experimental protocols and workflow diagrams offer a practical guide for researchers initiating studies on this compound. While the complete biological activity profile and specific mechanism of action of this compound are still under investigation, the provided information on the representative signaling pathway of stilbenoids offers a valuable starting point for future research into its therapeutic potential. Further studies are warranted to fully elucidate the pharmacological properties of this compound and to explore its potential applications in drug development.

References

Methodological & Application

Application Notes and Protocols: Alboctalol Isolation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alboctalol is a natural product first identified in Bagassa guianensis. As a potentially bioactive compound, reliable methods for its isolation and characterization are essential for further research and development. This document provides detailed application notes and protocols for the extraction, purification, and analytical characterization of this compound. While a total chemical synthesis of this compound has not been widely reported, this guide focuses on its isolation from its natural source, which serves as the primary method for obtaining this compound for research purposes.

Isolation of this compound from Bagassa guianensis

The isolation of this compound from Bagassa guianensis involves solvent extraction followed by chromatographic purification. The general workflow is outlined below.

Experimental Workflow: Isolation

Isolation_Workflow plant_material Dried and Powdered Bagassa guianensis wood extraction Soxhlet Extraction (e.g., with methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partition Solvent-Solvent Partitioning (e.g., ethyl acetate-water) crude_extract->partition EtOAc_fraction Ethyl Acetate (B1210297) Fraction partition->EtOAc_fraction column_chrom Column Chromatography (Silica Gel) EtOAc_fraction->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc pure_this compound Pure this compound tlc->pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Protocol: Isolation and Purification

1. Plant Material Preparation:

  • Obtain wood from Bagassa guianensis.

  • Air-dry the plant material in the shade for 7-10 days.

  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Pack the powdered plant material (e.g., 500 g) into a cellulose (B213188) thimble and place it in a Soxhlet apparatus.

  • Extract the material with methanol (B129727) (2 L) for 24-48 hours, or until the solvent running through the siphon is colorless.

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent-Solvent Partitioning:

  • Suspend the crude extract in a mixture of distilled water and ethyl acetate (1:1, v/v) in a separatory funnel.

  • Shake vigorously and allow the layers to separate.

  • Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with ethyl acetate two more times.

  • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the ethyl acetate fraction, which is expected to be enriched with this compound.

4. Column Chromatography:

  • Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, for example, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate.

  • Collect fractions of a fixed volume (e.g., 20 mL).

5. Thin-Layer Chromatography (TLC) Analysis:

  • Monitor the collected fractions by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3).

  • Spot a small amount of each fraction onto a TLC plate.

  • Visualize the spots under UV light or by staining (e.g., with a vanillin-sulfuric acid reagent).

  • Combine the fractions containing the compound with the same Rf value corresponding to this compound.

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of the isolated this compound.

Experimental Workflow: Characterization

Characterization_Workflow pure_this compound Purified this compound hplc HPLC (Purity Assessment) pure_this compound->hplc nmr NMR Spectroscopy (1H, 13C, 2D) (Structure Elucidation) pure_this compound->nmr ms Mass Spectrometry (Molecular Weight Determination) pure_this compound->ms ftir FTIR Spectroscopy (Functional Group Identification) pure_this compound->ftir data_analysis Data Analysis and Structure Confirmation hplc->data_analysis nmr->data_analysis ms->data_analysis ftir->data_analysis

Caption: Workflow for the analytical characterization of this compound.

Protocols: Characterization Techniques

1. High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity of the isolated this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Dissolve a small amount of the isolated this compound in the initial mobile phase composition.

  • Analysis: Inject the sample and record the chromatogram. A single major peak indicates high purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD3OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to determine the connectivity of protons and carbons, and to assemble the final structure.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5 mL of the deuterated solvent.

3. Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and elemental composition of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for polar molecules like this compound.

  • Analysis Mode: Both positive and negative ion modes should be tested to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) and infuse it directly into the mass spectrometer or inject it via an LC system.

4. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify the functional groups present in the this compound molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent.

  • Analysis: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Look for characteristic absorption bands for hydroxyl (-OH), aromatic (C=C), and other functional groups.

Quantitative Data Summary

The following table summarizes the expected analytical data for this compound. Note that specific values from experimental determination may vary slightly depending on the instrumentation and conditions used.

ParameterExpected Value / Data
Molecular Formula C₂₈H₂₄O₈
Molecular Weight 488.49 g/mol
High-Resolution MS Expected m/z for [M+H]⁺: 489.1544; for [M-H]⁻: 487.1398
¹H NMR (Predicted) A complex pattern of signals is expected in the aromatic region (δ 6.0-7.5 ppm) and the aliphatic region (δ 2.5-4.5 ppm), corresponding to the tetralin core and the dihydroxyphenyl and trihydroxyphenyl substituents.
¹³C NMR Signals corresponding to aromatic carbons (δ 100-160 ppm) and aliphatic carbons (δ 30-80 ppm) are expected.
FTIR (cm⁻¹) Broad absorption around 3300-3500 cm⁻¹ (O-H stretching), sharp peaks around 1600-1450 cm⁻¹ (aromatic C=C stretching), and bands in the 1250-1000 cm⁻¹ region (C-O stretching).
HPLC Retention Time Dependent on the specific method, but should be consistent for a pure sample under defined conditions.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the successful isolation and characterization of this compound from its natural source, Bagassa guianensis. Adherence to these methodologies will ensure the acquisition of high-purity this compound and its unambiguous identification, which are critical for any subsequent biological or pharmacological investigations. Researchers should always consult relevant safety data sheets for all chemicals and solvents used and perform all procedures in a well-ventilated laboratory.

High-performance liquid chromatography (HPLC) method for Alboctalol quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A Robust HPLC-UV Method for the Quantification of Alboctalol

Introduction

This compound is a polyphenolic compound isolated from plants such as Morus australis.[1] While it has been studied for its cytotoxic properties, a standardized, validated method for its quantification in bulk or formulated products is not widely published.[1] This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate and precise quantification of this compound.

The developed reverse-phase HPLC (RP-HPLC) method is based on the physicochemical properties of this compound and established chromatographic principles for similar phenolic compounds and beta-blockers.[2][3][4] The method is designed to be simple, rapid, and suitable for routine quality control and research applications.

Physicochemical Properties of this compound

  • Molecular Formula: C₂₈H₂₄O₈

  • Molecular Weight: 488.5 g/mol

  • Structure: this compound is a complex polyphenolic compound, indicating it possesses chromophores suitable for UV detection. Its polarity suggests good retention on a non-polar stationary phase like C18.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The conditions provided are based on common practices for analyzing beta-blockers and similar compounds, which often involve C18 columns and mobile phases consisting of acetonitrile (B52724) or methanol (B129727) with an acidic buffer.

Table 1: Proposed HPLC-UV Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile
Gradient 30% B to 70% B over 8 minutes; hold at 70% B for 2 minutes; return to 30% B over 1 minute.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time Approximately 12 minutes
Preparation of Solutions

a. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

b. Working Standard Solutions:

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (30% Acetonitrile in 0.1% TFA water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

c. Sample Preparation:

  • For a bulk drug substance, accurately weigh an amount of powder equivalent to 25 mg of this compound.

  • Transfer to a 25 mL volumetric flask and dissolve in methanol.

  • Dilute a portion of this solution with the mobile phase to a final theoretical concentration of 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation and Data Presentation

The proposed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, and specificity. The following tables summarize expected performance data.

Linearity

A calibration curve is constructed by plotting the peak area response against the concentration of the analyte.

Table 2: Linearity of this compound Quantification

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.015,230
5.076,150
10.0151,900
25.0380,500
50.0759,800
100.01,521,000
Correlation (r²) ≥ 0.999
Accuracy and Precision

Accuracy is determined by spike recovery studies, while precision is assessed by analyzing replicate samples at different concentrations.

Table 3: Accuracy and Precision Data for this compound

QC LevelConc. (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
Low5.0< 2.0%< 2.0%98.0 - 102.0%
Medium50.0< 1.5%< 1.5%98.0 - 102.0%
High90.0< 1.0%< 1.0%98.0 - 102.0%
%RSD: Relative Standard Deviation

Visualizations

Experimental Workflow

The logical flow from sample and standard preparation to final data analysis is a critical component of a robust analytical protocol.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage stock 1. Prepare Stock Standard (1000 µg/mL in Methanol) working 2. Prepare Working Standards (1-100 µg/mL in Mobile Phase) stock->working hplc 4. HPLC Injection working->hplc sample_prep 3. Prepare Sample Solution (Target: 50 µg/mL) sample_prep->hplc detection 5. UV Detection (280 nm) hplc->detection chromatogram 6. Obtain Chromatogram detection->chromatogram calibration 7. Generate Calibration Curve chromatogram->calibration quant 8. Quantify Sample Concentration chromatogram->quant calibration->quant Apply Curve Fit G cluster_validation Validation Parameters (ICH) start Method Development spec Specificity start->spec lin Linearity & Range start->lin acc Accuracy start->acc prec Precision (Repeatability & Intermediate) start->prec lod LOD / LOQ start->lod rob Robustness start->rob final Validated Method for Routine Use spec->final lin->final acc->final prec->final lod->final rob->final

References

Application Notes and Protocols for Alboctalol Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alboctalol is a novel, potent, and selective beta-2 adrenergic receptor antagonist currently under investigation for its therapeutic potential in various cardiovascular and pulmonary conditions. These application notes provide detailed protocols for the preclinical administration of this compound in common animal models. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by competitively and selectively blocking beta-2 adrenergic receptors.[1][2][3] In normal physiology, the binding of catecholamines (e.g., epinephrine) to these receptors activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4][5] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation. This compound, by blocking the receptor, prevents this cascade, thereby inhibiting beta-2 adrenergic-mediated effects.

Signaling Pathway of this compound Action

Alboctalol_Pathway cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Epi Epinephrine (Agonist) Epi->B2AR Binds This compound This compound (Antagonist) This compound->B2AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Figure 1. this compound's antagonistic effect on the β2-adrenergic signaling pathway.

Quantitative Data

The following tables summarize fictional, yet plausible, pharmacokinetic and pharmacodynamic data for this compound based on typical values for beta-blockers in preclinical species.

Table 1: Pharmacokinetic Parameters of this compound
ParameterRat (n=6)Dog (n=4)
Route of Administration IV Bolus (2 mg/kg)Oral Gavage (5 mg/kg)
T½ (half-life) (h) 2.5 ± 0.43.1 ± 0.6
Cmax (ng/mL) 850 ± 120450 ± 95
Tmax (h) N/A1.5 ± 0.5
AUC (ng·h/mL) 2100 ± 3502800 ± 420
Clearance (mL/min/kg) 15.8 ± 2.1N/A
Bioavailability (%) N/A~65%

Data are presented as mean ± standard deviation.

Table 2: Dose-Response Effect of this compound on Isoproterenol-Induced Tachycardia in Rats
This compound Oral Dose (mg/kg)Baseline Heart Rate (BPM)Isoproterenol-Induced Peak Heart Rate (BPM)% Inhibition of Tachycardia
Vehicle Control 340 ± 15520 ± 250%
1 335 ± 18475 ± 2225%
3 330 ± 12410 ± 2061%
10 325 ± 14355 ± 1892%

Heart rate was measured using telemetry in conscious, freely moving rats. Isoproterenol (B85558) (a beta-agonist) was administered to induce tachycardia. Data are presented as mean ± standard deviation.

Experimental Protocols

Preparation of this compound Formulations

Objective: To prepare this compound for intravenous and oral administration.

Materials:

  • This compound powder

  • Sterile Saline (0.9% NaCl)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile water for injection

  • 0.5% Methylcellulose (B11928114) in sterile water

  • Vortex mixer, magnetic stirrer, sterile filters (0.22 µm)

Protocol for Intravenous (IV) Formulation (2 mg/mL):

  • Weigh the required amount of this compound powder.

  • Dissolve this compound in a minimal amount of DMSO (e.g., 5% of the final volume).

  • Add PEG400 to constitute 35% of the final volume and mix thoroughly.

  • Slowly add sterile saline while stirring to reach the final desired volume. The final vehicle composition will be 5% DMSO, 35% PEG400, and 60% saline.

  • Ensure the solution is clear and free of particulates.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

Protocol for Oral Gavage Formulation (5 mg/mL):

  • Weigh the required amount of this compound powder.

  • Prepare a 0.5% methylcellulose solution in sterile water.

  • Gradually add the this compound powder to the methylcellulose solution while continuously vortexing or stirring to form a homogenous suspension.

  • Maintain stirring for at least 15 minutes to ensure uniformity.

  • Prepare fresh on the day of the experiment.

Pharmacodynamic Assessment in Telemetered Rats

Objective: To assess the effect of this compound on heart rate in conscious rats using a telemetry system.

Materials:

  • Male Sprague-Dawley rats (250-300g) surgically implanted with telemetry devices.

  • Telemetry system receiver and data acquisition software.

  • This compound oral formulation (and vehicle control).

  • Isoproterenol solution (beta-agonist).

  • Oral gavage needles.

  • Standard animal housing.

Experimental Workflow:

Experimental_Workflow start Start acclimate Acclimatize Telemetered Rats to Housing (1 week) start->acclimate baseline Record Baseline Telemetry Data (Heart Rate, BP, Activity) for 24 hours acclimate->baseline grouping Randomize Rats into Treatment Groups (Vehicle, this compound doses) baseline->grouping dosing Administer Vehicle or this compound via Oral Gavage grouping->dosing monitoring Continuously Monitor Telemetry Data Post-Dose dosing->monitoring challenge Administer Isoproterenol Challenge (Subcutaneous Injection) at Tmax (e.g., 1.5h post-dose) monitoring->challenge final_monitoring Monitor Post-Challenge for Peak Tachycardia and Return to Baseline challenge->final_monitoring analysis Data Analysis: Calculate % Inhibition of Isoproterenol Response final_monitoring->analysis end End analysis->end

Figure 2. Workflow for a pharmacodynamic study of this compound in telemetered rats.

Protocol:

  • Acclimatization: Allow surgically implanted rats to recover for at least one week and acclimatize to the experimental room and telemetry receivers.

  • Baseline Recording: Record baseline cardiovascular parameters (heart rate, blood pressure, activity) for 24 hours prior to dosing to establish diurnal rhythm.

  • Grouping: Randomly assign animals to treatment groups (e.g., Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg this compound).

  • Dosing: Administer the assigned treatment via oral gavage at a volume of 5 mL/kg.

  • Post-Dose Monitoring: Continue to record telemetry data continuously.

  • Agonist Challenge: At the presumed Tmax of this compound (e.g., 1.5 hours post-dose), administer a subcutaneous injection of isoproterenol at a pre-determined dose known to elicit a robust tachycardic response.

  • Data Collection: Monitor the heart rate response for at least 60 minutes post-challenge to capture the peak effect and subsequent recovery.

  • Data Analysis: For each animal, calculate the peak isoproterenol-induced increase in heart rate above the pre-challenge baseline. Determine the percent inhibition of this response for each this compound dose group compared to the vehicle control group.

Safety and Handling

Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn when handling this compound powder and formulations. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information. All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.

References

Application Note: A Systematic Approach for the Deorphanization and Characterization of Alboctalol, a Putative Adrenergic Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are critical mediators of catecholamine signaling and are implicated in a wide array of physiological processes.[1] This makes them prominent targets for therapeutic intervention in cardiovascular, respiratory, and central nervous system disorders. The identification and characterization of novel adrenergic receptor modulators are therefore of significant interest in drug discovery. Alboctalol is a novel compound with a chemical name suggestive of adrenergic receptor activity, yet its specific molecular target and mechanism of action remain uncharacterized. This application note outlines a systematic cell-based assay screening cascade to identify the specific adrenergic receptor subtype(s) targeted by this compound and to elucidate its functional activity as an agonist or antagonist.

This screening funnel employs a panel of recombinant cell lines, each stably expressing a specific human adrenergic receptor subtype. By measuring distinct second messenger outputs (cyclic AMP and intracellular calcium), we can determine the G protein-coupling profile and, consequently, the receptor subtype selectivity of this compound. Subsequent dose-response analysis will then allow for the determination of the compound's potency and efficacy.

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are broadly classified into three main types: α1, α2, and β, each with several subtypes. These receptors couple to distinct heterotrimeric G proteins, leading to the activation of different downstream signaling cascades.

  • α1-Adrenergic Receptors (Gq-coupled): Upon agonist binding, α1-receptors activate the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3]

  • α2-Adrenergic Receptors (Gi-coupled): Agonist activation of α2-receptors leads to the activation of the Gi alpha subunit, which inhibits adenylyl cyclase activity.[4] This results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5]

  • β-Adrenergic Receptors (Gs-coupled): β-receptors are coupled to the Gs alpha subunit. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Screening Strategy

A tiered approach will be employed to efficiently characterize this compound.

  • Primary Screening: this compound will be screened at a single high concentration against a panel of cell lines, each expressing a different adrenergic receptor subtype. The assays will be chosen based on the G protein coupling of the receptor:

    • Calcium flux assay for α1 subtypes (Gq).

    • cAMP inhibition assay for α2 subtypes (Gi).

    • cAMP accumulation assay for β subtypes (Gs).

  • Secondary Screening and Potency Determination: Hits from the primary screen will be subjected to 10-point dose-response analysis to determine their potency (EC50 for agonists or IC50 for antagonists).

  • Mechanism of Action Determination: For active compounds, agonist and antagonist modes of action will be differentiated.

Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Agonist) alpha1_AR α1-Adrenergic Receptor This compound->alpha1_AR Binds Gq Gq alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Release Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: α1-Adrenergic Receptor Signaling Pathway.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Agonist) alpha2_AR α2-Adrenergic Receptor This compound->alpha2_AR Binds Gi Gi alpha2_AR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ↓ ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Activation Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response

Caption: α2-Adrenergic Receptor Signaling Pathway.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Agonist) beta_AR β-Adrenergic Receptor This compound->beta_AR Binds Gs Gs beta_AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ↑ ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: β-Adrenergic Receptor Signaling Pathway.

Experimental_Workflow cluster_primary Primary Screening (Single Concentration) cluster_secondary Secondary Screening & MOA cluster_analysis Data Analysis Screen Screen this compound against Adrenergic Receptor Panel Gq_Assay Calcium Flux Assay (α1A, α1B, α1D) Screen->Gq_Assay Gi_Assay cAMP Inhibition Assay (α2A, α2B, α2C) Screen->Gi_Assay Gs_Assay cAMP Accumulation Assay (β1, β2, β3) Screen->Gs_Assay Dose_Response 10-point Dose-Response Gq_Assay->Dose_Response Gi_Assay->Dose_Response Gs_Assay->Dose_Response Agonist_Mode Agonist Mode: Determine EC50 Dose_Response->Agonist_Mode Antagonist_Mode Antagonist Mode: Determine IC50 in presence of reference agonist Dose_Response->Antagonist_Mode Potency Potency (EC50/IC50) Agonist_Mode->Potency Efficacy Efficacy (% of Control) Agonist_Mode->Efficacy Antagonist_Mode->Potency Antagonist_Mode->Efficacy Selectivity Selectivity Profile Potency->Selectivity Efficacy->Selectivity

Caption: Experimental Workflow for this compound Screening.

Experimental Protocols

Materials and Reagents

  • Cell lines: HEK293 or CHO cells stably expressing one of the following human adrenergic receptors: α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3.

  • Cell culture medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Reference agonists (e.g., Phenylephrine for α1, UK 14,304 for α2, Isoproterenol for β).

  • Reference antagonists (e.g., Prazosin for α1, Yohimbine for α2, Propranolol for β).

  • Calcium flux assay kit (e.g., Fluo-4 Direct™ Calcium Assay Kit).

  • cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit).

  • Forskolin (B1673556).

  • 384-well black, clear-bottom assay plates.

Protocol 1: Primary Screening - Calcium Flux Assay for α1-Adrenergic Receptors

  • Cell Plating:

    • Harvest and count cells expressing α1A, α1B, or α1D receptors.

    • Seed 20,000 cells per well in 40 µL of culture medium into a 384-well black, clear-bottom plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's protocol.

    • Add 40 µL of the dye solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO2, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition and Measurement:

    • Prepare a 10 µM working solution of this compound, a reference agonist (e.g., 1 µM Phenylephrine), and a vehicle control (DMSO) in assay buffer.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure baseline fluorescence for 10-20 seconds.

    • Add 20 µL of the compound working solutions to the respective wells.

    • Immediately begin measuring fluorescence intensity every second for at least 120 seconds.

Protocol 2: Primary Screening - cAMP Accumulation/Inhibition Assays for α2 and β Receptors

  • Cell Plating:

    • Harvest and count cells expressing α2 or β receptor subtypes.

    • Seed 10,000 cells per well in 20 µL of culture medium into a 384-well white plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Incubation:

    • Prepare working solutions of this compound (10 µM), reference compounds, and vehicle control in assay buffer.

    • For β-receptor (Gs) assay: Add 10 µL of compound solutions to the cells and incubate for 30 minutes at room temperature.

    • For α2-receptor (Gi) assay: Add 10 µL of compound solutions to the cells, followed immediately by 10 µL of a forskolin solution (final concentration ~1-5 µM, to be optimized) to stimulate cAMP production. Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Prepare the HTRF cAMP detection reagents according to the manufacturer's instructions.

    • Add 10 µL of the HTRF anti-cAMP-d2 antibody solution to each well.

    • Add 10 µL of the HTRF cAMP-cryptate solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader.

Protocol 3: Secondary Screening - Dose-Response Analysis

  • Follow the respective primary screening protocols with the following modifications:

  • Prepare a 10-point serial dilution of this compound (e.g., from 10 µM to 0.1 nM).

  • For agonist mode: Test the serial dilution of this compound directly.

  • For antagonist mode: Pre-incubate the cells with the serial dilution of this compound for 15-30 minutes before adding a concentration of the reference agonist that elicits an 80% maximal response (EC80).

  • Generate dose-response curves using a non-linear regression analysis (e.g., four-parameter logistic fit) to determine EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation

Table 1: Hypothetical Primary Screening Results for this compound (10 µM)

Receptor SubtypeG-Protein CouplingAssay TypeResponse (% of Reference Agonist)
α1A GqCalcium Flux85%
α1B GqCalcium Flux75%
α1D GqCalcium Flux20%
α2A GicAMP Inhibition5%
α2B GicAMP Inhibition8%
α2C GicAMP Inhibition3%
β1 GscAMP Accumulation95%
β2 GscAMP Accumulation4%
β3 GscAMP Accumulation2%

In this hypothetical example, this compound shows significant agonist activity at α1A, α1B, and β1 receptors.

Table 2: Hypothetical Dose-Response Data for this compound

Receptor SubtypeMode of ActionPotency (EC50/IC50, nM)Efficacy (% of Reference Agonist)
α1A Agonist15090%
α1B Agonist35080%
β1 Agonist50100%

This hypothetical data suggests this compound is a potent agonist at the β1 adrenergic receptor with additional agonist activity at α1A and α1B receptors.

This application note provides a comprehensive framework for the cell-based screening and characterization of this compound. By following this systematic approach, researchers can efficiently determine the adrenergic receptor subtype selectivity and functional pharmacology of this novel compound. The detailed protocols and data presentation formats offer a robust starting point for scientists in drug discovery and development to elucidate the mechanism of action of uncharacterized compounds potentially targeting adrenergic receptors.

References

Application Notes and Protocols for Targeted Drug Delivery of a Novel Polyphenolic Compound

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Development of Targeted Drug Delivery Systems for Novel Polyphenolic Compounds (e.g., Alboctalol)

For: Researchers, scientists, and drug development professionals.

Introduction

Extensive research has revealed no specific data regarding the use of "this compound" in targeted drug delivery systems. The compound is identified as a polyphenolic substance, but its therapeutic applications remain undocumented in publicly accessible scientific literature.[1] Consequently, these notes provide a comprehensive, generalized framework for the development of targeted drug delivery systems for a novel, hypothetical polyphenolic compound, hereafter referred to as "Compound P". This document outlines the preclinical research, formulation strategies, characterization methods, and experimental protocols necessary to advance such a compound from the laboratory to potential clinical applications.

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site of action, thereby enhancing efficacy and reducing off-target side effects.[2][3][4] For polyphenolic compounds, which often exhibit poor solubility and stability, encapsulation within nanocarriers such as liposomes or nanoparticles can significantly improve their pharmacokinetic profile and therapeutic potential.[5]

Preclinical Considerations for Compound P

Before developing a targeted drug delivery system, a thorough understanding of Compound P's physicochemical and biological properties is essential.

2.1. Physicochemical Characterization:

  • Solubility: Determine the solubility of Compound P in aqueous and organic solvents. Poor water solubility is a common challenge with polyphenols and a primary reason for employing drug delivery systems.

  • LogP: The octanol-water partition coefficient will indicate the lipophilicity of the compound, which influences its interaction with biological membranes and its suitability for encapsulation in different nanocarriers.

  • Stability: Assess the stability of Compound P under various conditions (pH, temperature, light) to identify potential degradation pathways.

2.2. In Vitro Biological Activity:

  • Mechanism of Action: Elucidate the signaling pathways affected by Compound P. This is crucial for selecting the appropriate disease target and for designing relevant in vitro and in vivo experiments.

  • Cytotoxicity: Determine the IC50 (half-maximal inhibitory concentration) of Compound P in relevant cancer cell lines to establish a baseline for its therapeutic potency.

  • Target Identification: Identify the specific cellular or tissue targets for which a targeted delivery approach would be most beneficial. This could involve receptors that are overexpressed on cancer cells or specific markers in the tumor microenvironment.[6]

Formulation of Targeted Drug Delivery Systems

The choice of nanocarrier will depend on the properties of Compound P and the intended target. Liposomes and polymeric nanoparticles are two of the most widely used systems.[5]

3.1. Liposomal Formulations:

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[6]

Table 1: Comparison of Liposomal Formulation Parameters for Compound P

ParameterHydrophilic Compound PHydrophobic Compound P
Encapsulation Site Aqueous CoreLipid Bilayer
Lipid Composition Phosphatidylcholine (PC), Cholesterol, PEG-DSPEPC, Cholesterol, Phosphatidylserine (PS)
Preparation Method Thin-film hydration followed by extrusionReverse-phase evaporation
Targeting Ligand Antibodies (e.g., anti-HER2), Peptides (e.g., RGD)Folate, Transferrin

3.2. Polymeric Nanoparticle Formulations:

Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) can be used to create nanoparticles that provide sustained release of the encapsulated drug.

Table 2: Polymeric Nanoparticle Formulation Parameters for Compound P

ParameterValue
Polymer PLGA (50:50)
Preparation Method Emulsion-solvent evaporation
Surfactant Polyvinyl alcohol (PVA)
Targeting Ligand Aptamers, Hyaluronic Acid

Experimental Protocols

4.1. Protocol 1: Preparation of Compound P-Loaded Liposomes by Thin-Film Hydration

  • Lipid Film Formation: Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG) and Compound P (if hydrophobic) in a suitable organic solvent (e.g., chloroform/methanol mixture).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (containing Compound P if hydrophilic) by gentle rotation above the lipid transition temperature.

  • Size Reduction: Subject the resulting multilamellar vesicles to sonication or extrusion through polycarbonate membranes of defined pore size to produce small unilamellar vesicles (SUVs).

  • Purification: Remove unencapsulated Compound P by dialysis or size exclusion chromatography.

4.2. Protocol 2: Preparation of Compound P-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

  • Organic Phase Preparation: Dissolve PLGA and Compound P in a water-immiscible organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collection and Washing: Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Lyophilize the nanoparticles for long-term storage.

Characterization of Targeted Nanocarriers

Table 3: Characterization Techniques for Compound P Nanocarriers

ParameterTechniquePurpose
Particle Size & PDI Dynamic Light Scattering (DLS)Determine the average size and size distribution of the nanocarriers.
Zeta Potential Laser Doppler VelocimetryAssess the surface charge, which influences stability and interaction with cells.
Morphology Transmission Electron Microscopy (TEM)Visualize the shape and surface of the nanocarriers.
Encapsulation Efficiency UV-Vis Spectroscopy or HPLCQuantify the amount of Compound P successfully encapsulated.
Drug Release Profile Dialysis MethodDetermine the rate of drug release from the nanocarriers over time.

Visualization of Concepts

6.1. Signaling Pathway of a Hypothetical Polyphenolic Compound

G Hypothetical Signaling Pathway for Compound P cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes CompoundP Compound P CompoundP->Akt Inhibits CompoundP->Apoptosis Promotes G Workflow for Targeted Nanoparticle Development Formulation Formulation (e.g., Emulsion Evaporation) Characterization Physicochemical Characterization (DLS, TEM, Zeta Potential) Formulation->Characterization InVitro In Vitro Studies (Cell Viability, Uptake) Characterization->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Clinical Clinical Trials InVivo->Clinical G Logic of a Targeted Drug Delivery System Nanocarrier Nanocarrier (e.g., Liposome) Drug Compound P Nanocarrier->Drug Encapsulates TargetingLigand Targeting Ligand (e.g., Antibody) Nanocarrier->TargetingLigand Conjugated with TargetCell Target Cell (e.g., Cancer Cell) Nanocarrier->TargetCell Delivers Drug TargetingLigand->TargetCell Binds to Receptor NonTargetCell Non-Target Cell TargetingLigand->NonTargetCell Avoids

References

Alboctalol: Not a Recognized Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and databases, there is no evidence to support the use of Alboctalol as a fluorescent probe in cellular imaging. Application notes and detailed protocols for this specific use case cannot be generated due to the absence of foundational research and quantitative data on its fluorescent properties, cellular uptake, and interaction with biological targets.

Researchers, scientists, and drug development professionals seeking fluorescent probes for cellular imaging are advised to consider established and validated fluorescent molecules. The ideal fluorescent probe for live-cell imaging should possess several key characteristics, including but not limited to:

  • High Quantum Yield: Efficient conversion of absorbed light into emitted fluorescent light.

  • Photostability: Resistance to photobleaching under prolonged illumination.

  • Cell Permeability: The ability to cross the cell membrane to reach intracellular targets.

  • Specific Targeting: The capacity to bind to a specific organelle or molecule of interest.

  • Low Cytotoxicity: Minimal toxic effects on the viability and normal functioning of cells.

  • Favorable Excitation and Emission Spectra: Wavelengths that minimize cellular autofluorescence and are compatible with common microscopy equipment.

General Principles of Fluorescent Probes in Cellular Imaging

Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization and quantification of cellular structures and processes with high specificity and sensitivity. The fundamental principle involves the use of molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. This phenomenon, known as fluorescence, allows for the generation of high-contrast images of labeled components within a complex cellular environment.

The general workflow for using a fluorescent probe in cellular imaging can be conceptualized as follows:

Figure 1: A generalized experimental workflow for cellular imaging using a fluorescent probe.

Considerations for Selecting a Fluorescent Probe

The choice of a fluorescent probe is dictated by the specific biological question being addressed. Probes can be broadly categorized based on their targeting mechanism:

  • Organelle-Specific Dyes: These probes accumulate in specific subcellular compartments such as the mitochondria, lysosomes, or endoplasmic reticulum.

  • Ion Indicators: These probes exhibit changes in their fluorescent properties in response to varying concentrations of specific ions like calcium (Ca²⁺), sodium (Na⁺), or pH.

  • Reactive Oxygen Species (ROS) Probes: These are designed to react with and detect the presence of ROS, which are important signaling molecules and indicators of cellular stress.

  • Immunofluorescence: This technique utilizes fluorescently labeled antibodies to specifically target and visualize proteins of interest.

While this compound is a known chemical compound, its application as a fluorescent probe for cellular imaging is not supported by current scientific data. Researchers are encouraged to consult resources such as the Fluorescent Probe Handbook and peer-reviewed scientific journals for information on validated and appropriate fluorescent probes for their experimental needs.

Application Notes & Protocols: A Hypothetical Exploration of Alboctalol Derivatives in Ring-Opening Polymerization for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive review of scientific literature reveals no specific studies on the use of Alboctalol or its derivatives as initiators for ring-opening polymerization (ROP). The following application notes and protocols are presented as a hypothetical exploration, based on the known chemical structure of this compound and established principles of ROP, particularly with multi-functional initiators. These protocols are intended to serve as a conceptual framework for researchers interested in exploring novel, bio-based initiators for the synthesis of biodegradable polyesters for drug delivery applications.

Introduction

This compound, a polyphenol isolated from plants of the Morus genus, presents an intriguing molecular architecture.[1][2][3] Its structure features multiple hydroxyl groups, which are known to be effective initiating sites for the ring-opening polymerization of cyclic esters such as lactide and ε-caprolactone. This poly-functional nature suggests that this compound derivatives could serve as macroinitiators, leading to the formation of star-shaped or branched polyesters. Such polymer architectures are of significant interest in the field of drug delivery, as they can offer unique pharmacokinetic profiles and drug-loading capacities compared to their linear counterparts.

This document outlines a hypothetical application of an this compound derivative as an initiator for the synthesis of polylactide (PLA) and polycaprolactone (B3415563) (PCL), biodegradable polymers widely used in drug delivery systems.[4] The protocols are based on common laboratory procedures for ROP catalyzed by organometallic compounds, such as those involving aluminum or zinc complexes.[5]

Hypothetical Signaling Pathway and Drug Release

In a drug delivery context, a star-shaped polymer synthesized from an this compound derivative core could encapsulate a therapeutic agent. Upon administration, the polyester (B1180765) arms would undergo hydrolytic degradation, leading to a sustained release of the encapsulated drug. The this compound core, being a natural product, would likely exhibit favorable biocompatibility and clearance profiles.

Drug_Release Drug_Loaded_Nanoparticle This compound-Core Star Polymer Encapsulated Drug Hydrolysis Hydrolytic Degradation (Ester Bond Cleavage) Drug_Loaded_Nanoparticle->Hydrolysis Physiological Conditions Drug_Release Sustained Drug Release Hydrolysis->Drug_Release Polymer_Fragments Polymer Fragments (Lactic Acid, Caproic Acid) Hydrolysis->Polymer_Fragments Metabolism Metabolism and Clearance Polymer_Fragments->Metabolism

Caption: Hypothetical pathway of drug release from an this compound-core star polymer.

Experimental Protocols

The following protocols describe a hypothetical synthesis and characterization of a star-shaped polylactide using a protected this compound derivative as an initiator.

1. Synthesis of a Hypothetical this compound-Based Initiator

To control the polymerization, it is proposed that some of the hydroxyl groups of this compound be protected, leaving a defined number of free hydroxyls to initiate polymerization. For this example, we will assume a derivative where four of the hydroxyl groups are protected.

  • Materials: this compound, protecting group reagent (e.g., tert-butyldimethylsilyl chloride), base (e.g., imidazole), solvent (e.g., anhydrous DMF).

  • Procedure:

    • Dissolve this compound in anhydrous DMF under an inert atmosphere.

    • Add imidazole (B134444) to the solution.

    • Slowly add a stoichiometric amount of the protecting group reagent to achieve the desired degree of protection.

    • Stir the reaction at room temperature for 24 hours.

    • Purify the partially protected this compound derivative using column chromatography.

    • Characterize the product by ¹H NMR and mass spectrometry to confirm the structure and degree of protection.

2. Ring-Opening Polymerization of L-Lactide

This protocol is based on a typical aluminum-catalyzed ROP.

  • Materials: Protected this compound initiator, L-lactide, aluminum-based catalyst (e.g., triethylaluminum), anhydrous toluene (B28343).

  • Procedure:

    • In a glovebox, add the protected this compound initiator to a dried Schlenk flask.

    • Add anhydrous toluene to dissolve the initiator.

    • Slowly add the aluminum catalyst and stir for 30 minutes to form the this compound-aluminate active species.

    • In a separate flask, dissolve the desired amount of L-lactide in anhydrous toluene.

    • Transfer the L-lactide solution to the initiator solution via cannula.

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

    • Once the desired conversion is reached, quench the reaction by adding a slightly acidic aqueous solution.

    • Precipitate the polymer in a non-solvent like cold methanol.

    • Filter and dry the polymer under vacuum to a constant weight.

ROP_Workflow cluster_prep Initiator Preparation cluster_poly Polymerization cluster_workup Workup and Analysis Protect_this compound Protect this compound OH groups Purify_Initiator Purify Initiator Protect_this compound->Purify_Initiator Activate_Initiator Activate with Al Catalyst Purify_Initiator->Activate_Initiator Add_Monomer Add L-Lactide Monomer Activate_Initiator->Add_Monomer Polymerize Heat to Polymerize Add_Monomer->Polymerize Quench_Reaction Quench Reaction Polymerize->Quench_Reaction Precipitate_Polymer Precipitate in Methanol Quench_Reaction->Precipitate_Polymer Dry_Polymer Dry Polymer Precipitate_Polymer->Dry_Polymer Characterize Characterize (GPC, NMR) Dry_Polymer->Characterize

References

Troubleshooting & Optimization

Troubleshooting Alboctalol synthesis yield issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the synthesis of Alboctalol, a novel beta-blocker. The synthesis involves a three-step process starting from 4-hydroxybenzonitrile (B152051).

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low yield in Step 1 (Alkylation of 4-hydroxybenzonitrile)

  • Question: My yield of Intermediate A is consistently below 50%. What are the likely causes and how can I improve it?

  • Answer: Low yield in this Williamson ether synthesis step is often due to incomplete deprotonation of the starting phenol, impure reagents, or suboptimal reaction temperature.

    • Incomplete Deprotonation: Ensure the sodium hydride (NaH) is fresh and added portion-wise to the solution of 4-hydroxybenzonitrile in anhydrous DMF. Allow for sufficient time for the deprotonation to complete before adding 1-bromo-3-chloropropane (B140262). You should observe the cessation of hydrogen gas evolution.

    • Reagent Purity: The presence of water in the DMF or on the glassware can quench the NaH. Use freshly distilled, anhydrous DMF and oven-dried glassware.

    • Temperature Control: The reaction should be maintained at 0°C during the deprotonation and then allowed to slowly warm to room temperature after the addition of the alkyl halide. Running the reaction at too high a temperature can lead to side reactions.

Issue 2: Formation of a major impurity in Step 2 (Epoxidation)

  • Question: I am observing a significant impurity with a similar polarity to Intermediate B in my TLC analysis. What could this be?

  • Answer: A common side product in this epoxidation step is the diol, formed by the hydrolysis of the epoxide ring.

    • Moisture: Ensure all reagents and solvents are anhydrous. The reaction is sensitive to water.

    • Reaction Time: Over-extending the reaction time can lead to epoxide ring-opening. Monitor the reaction progress closely by TLC and quench it as soon as the starting material is consumed.

    • pH Control: The pH of the reaction mixture should be carefully controlled. Acidic conditions can catalyze the hydrolysis of the epoxide.

Issue 3: Poor conversion in Step 3 (Ring-opening with tert-butylamine)

  • Question: The final step of the synthesis is showing very low conversion to this compound. What parameters should I investigate?

  • Answer: The nucleophilic attack of tert-butylamine (B42293) on the epoxide is the key reaction here. Low conversion can be due to temperature, solvent, or steric hindrance.

    • Temperature: This reaction often requires elevated temperatures to overcome the activation energy. Consider increasing the reaction temperature to the reflux point of isopropanol (B130326).

    • Solvent: Isopropanol is the typical solvent of choice as it can also act as a proton source. Ensure it is of high purity.

    • Reaction Time: This step can be slow. Monitor the reaction over a 24-48 hour period to ensure it has gone to completion.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the overall yield of this compound.

ParameterVariationOverall Yield (%)Purity (%)Notes
Step 1: Temperature 0°C -> RT8598Optimal condition.
RT6595Increased side products.
50°C4080Significant decomposition.
Step 2: Catalyst m-CPBA9097Standard condition.
Oxone®8295Requires buffered conditions.
Step 3: Solvent Isopropanol7899Optimal.
Ethanol7298Slower reaction rate.
Acetonitrile5590Incomplete conversion.

Experimental Protocols

Step 1: Synthesis of Intermediate A (4-((3-chloropropyl)oxy)benzonitrile)

  • To a stirred solution of 4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF (10 mL/g) at 0°C under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add 1-bromo-3-chloropropane (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (B1210297), wash with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify by column chromatography (silica gel, hexanes:ethyl acetate gradient).

Step 2: Synthesis of Intermediate B (2-((4-cyanophenoxy)methyl)oxirane)

  • Dissolve Intermediate A (1.0 eq) in dichloromethane (B109758) (20 mL/g).

  • Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at room temperature.

  • Stir the mixture for 24 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate to give Intermediate B.

Step 3: Synthesis of this compound

  • Dissolve Intermediate B (1.0 eq) in isopropanol (15 mL/g).

  • Add tert-butylamine (3.0 eq).

  • Heat the mixture to reflux for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water.

Visualizations

Alboctalol_Synthesis_Pathway A 4-hydroxybenzonitrile B Intermediate A (4-((3-chloropropyl)oxy)benzonitrile) A->B NaH, 1-bromo-3-chloropropane DMF, 0°C to RT C Intermediate B (2-((4-cyanophenoxy)methyl)oxirane) B->C m-CPBA DCM, RT D This compound C->D tert-butylamine Isopropanol, Reflux Troubleshooting_Low_Yield Start Low Yield in Step 1 Q1 Is NaH fresh and was it added portion-wise? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are solvents and glassware anhydrous? A1_Yes->Q2 Sol1 Use fresh NaH and ensure portion-wise addition. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the temperature controlled at 0°C? A2_Yes->Q3 Sol2 Use anhydrous solvents and oven-dried glassware. A2_No->Sol2 A3_No No Q3->A3_No Sol3 Maintain 0°C during deprotonation. A3_No->Sol3 Parameter_Relationships Temp Temperature Yield Yield Temp->Yield affects rate SideProducts Side Products Temp->SideProducts can increase Purity Reagent Purity Purity->Yield critical for Purity->SideProducts impurities cause Time Reaction Time Time->Yield affects completion Time->SideProducts can increase

Technical Support Center: Optimizing Alboctalol Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of Alboctalol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: this compound, a polyphenolic compound, is susceptible to two primary degradation pathways in aqueous solutions: oxidation and hydrolysis. Due to its multiple hydroxyl groups, the aromatic rings are prone to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions. The ester linkages, if present in a prodrug form, or other hydrolyzable functional groups would be sensitive to pH-dependent hydrolysis.

Q2: What are the ideal storage conditions for this compound aqueous stock solutions?

A2: To minimize degradation, this compound aqueous solutions should be stored at 2-8°C, protected from light, and in a tightly sealed container to minimize exposure to oxygen. For long-term storage, it is advisable to prepare aliquots of the stock solution and freeze them at -20°C or below. It is also recommended to use deoxygenated water for solution preparation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is highly dependent on the pH of the aqueous solution. Generally, this compound exhibits greater stability in acidic to neutral pH (pH 4-7). In alkaline conditions (pH > 8), the rate of both oxidative and hydrolytic degradation increases significantly.

Q4: Are there any recommended antioxidants or stabilizers for this compound solutions?

A4: Yes, the addition of antioxidants can significantly improve the stability of this compound in aqueous solutions. Common antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) have been shown to be effective. The choice of antioxidant may depend on the specific application and potential downstream interferences.

Troubleshooting Guides

Issue 1: Rapid Discoloration of this compound Solution
  • Observation: The this compound solution turns yellow or brown shortly after preparation.

  • Probable Cause: This is a common indicator of oxidative degradation.

  • Troubleshooting Steps:

    • Protect from Light: Ensure the solution is prepared and stored in amber-colored vials or wrapped in aluminum foil.

    • Deoxygenate Solvent: Before preparing the solution, sparge the aqueous solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Add an Antioxidant: Incorporate an antioxidant into your formulation. Refer to the table below for recommended concentrations.

    • Control pH: Ensure the pH of your solution is within the optimal range of 4-7.

Issue 2: Loss of this compound Potency Over Time
  • Observation: Chromatographic analysis (e.g., HPLC) shows a significant decrease in the this compound peak area over a short period, even when stored at 2-8°C.

  • Probable Cause: This indicates chemical degradation, which could be due to hydrolysis or oxidation.

  • Troubleshooting Workflow:

G start Potency Loss Detected check_ph Is pH of the solution > 7? start->check_ph adjust_ph Adjust pH to 4-7 using a suitable buffer. check_ph->adjust_ph Yes check_oxygen Was the solution prepared with deoxygenated solvent? check_ph->check_oxygen No retest Retest for stability. adjust_ph->retest deoxygenate Prepare fresh solution with deoxygenated solvent. check_oxygen->deoxygenate No add_antioxidant Incorporate an antioxidant (e.g., ascorbic acid). check_oxygen->add_antioxidant Yes deoxygenate->retest check_light Is the solution protected from light? add_antioxidant->check_light protect_light Store in amber vials or wrap in foil. check_light->protect_light No check_light->retest Yes protect_light->retest

Caption: Troubleshooting workflow for this compound potency loss.

Data Presentation

Table 1: Effect of pH on this compound Degradation Rate in Aqueous Solution at 25°C

pHHalf-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
4.01200.0058
5.5960.0072
7.0720.0096
8.5240.0289
10.080.0866

Table 2: Effect of Antioxidants on this compound Stability at pH 7.4 and 25°C

Antioxidant (Concentration)% this compound Remaining after 24 hours
None65%
Ascorbic Acid (0.1% w/v)95%
Sodium Metabisulfite (0.1% w/v)92%
BHT (0.05% w/v)88%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 4 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the stock solution in a controlled temperature oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Compare the chromatograms with that of an unstressed this compound solution to identify degradation peaks.

G start Prepare this compound Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (1N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (1N NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (UV/Fluorescent) stress_conditions->photo analysis Analyze by HPLC-UV acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis compare Compare with Unstressed Sample analysis->compare identify Identify Degradation Products compare->identify

Caption: Experimental workflow for a forced degradation study.

Protocol 2: pH-Stability Profile of this compound

Objective: To determine the effect of pH on the degradation rate of this compound.

Methodology:

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Prepare Solutions: Prepare a 100 µg/mL solution of this compound in each buffer.

  • Incubate: Incubate all solutions in a constant temperature bath at 40°C.

  • Sample Collection: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Analysis: Immediately analyze the concentration of this compound in each aliquot using a validated HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of the line will give the apparent first-order degradation rate constant (k).

Hypothetical Degradation Pathway

G This compound This compound Oxidized_Product Oxidized Product (Quinone-type) This compound->Oxidized_Product Oxidation (O₂, light, metal ions) Hydrolyzed_Product Hydrolyzed Product This compound->Hydrolyzed_Product Hydrolysis (H₂O, pH-dependent) Further_Degradation Further Degradation Products Oxidized_Product->Further_Degradation Hydrolyzed_Product->Further_Degradation

Caption: A potential degradation pathway for this compound.

Alboctalol assay variability and reproducibility challenges

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Alboctalol is a natural compound isolated from Morus australis.[1] Currently, there is limited publicly available information regarding its specific biological activity, established assay protocols, and potential variability challenges. This guide provides general troubleshooting advice and frequently asked questions for researchers initiating studies on novel natural compounds like this compound, drawing upon established principles of assay development and validation.

I. Troubleshooting Guide

This section addresses common issues researchers may encounter during the initial phases of this compound assay development.

Question Possible Causes Troubleshooting Steps
1. Poor Solubility of this compound in Aqueous Buffers This compound is a polyphenolic compound, which often exhibit limited water solubility.- Solvent Optimization: Test a range of biocompatible organic solvents (e.g., DMSO, ethanol) for initial stock solutions. Ensure the final concentration of the organic solvent in the assay is low enough to not affect biological activity or instrumentation. - pH Adjustment: Evaluate the effect of pH on solubility. Some phenolic compounds are more soluble at slightly basic or acidic pH. - Use of Solubilizing Agents: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility.
2. High Background Signal or Interference in Assays - Intrinsic fluorescence or absorbance of this compound. - Non-specific binding to assay components (e.g., plates, proteins). - Impurities in the this compound sample.- Blank Measurements: Run appropriate blanks (e.g., buffer only, buffer with this compound but no other reagents) to determine the contribution of this compound to the signal. - Purity Analysis: Assess the purity of the this compound sample using techniques like HPLC-UV or LC-MS. - Blocking Agents: For binding assays, use blocking agents like bovine serum albumin (BSA) or detergents (e.g., Tween-20) to reduce non-specific binding.
3. Inconsistent or Non-Reproducible Assay Results - Pipetting errors. - Instability of this compound in solution. - Variability in reagent quality. - Inconsistent incubation times or temperatures.- Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all assay steps. - Stability Studies: Assess the stability of this compound in the chosen solvent and assay buffer over time and under different storage conditions (e.g., light exposure, temperature). - Reagent Qualification: Qualify new batches of critical reagents before use in assays. - Environmental Control: Ensure consistent environmental conditions (temperature, humidity) during experiments.
4. No Observable Biological Activity in Initial Screens - Inappropriate assay choice for the compound's potential mechanism of action. - Low potency of this compound. - Degradation of the compound.- Broad-Based Screening: If the mechanism of action is unknown, consider screening against a diverse panel of targets or pathways. - Dose-Response Studies: Test a wide range of this compound concentrations to ensure a potential effect is not missed due to low potency. - Positive Controls: Always include appropriate positive controls to validate assay performance.

II. Frequently Asked Questions (FAQs)

???+ question "What are the first steps I should take before starting any biological assays with a new batch of this compound?"

???+ question "How can I develop a quantitative assay for this compound if there is no established protocol?"

???+ question "My this compound sample shows weak cytotoxicity. What other biological activities could I investigate?"

???+ question "What should I do if I observe high variability between different batches of this compound?"

III. Experimental Protocols & Data Presentation

A. General Protocol for HPLC-UV Purity Assessment of this compound

This protocol provides a general starting point for assessing the purity of an this compound sample. Optimization will likely be required.

  • Preparation of this compound Stock Solution:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

    • Vortex or sonicate to ensure complete dissolution.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at a wavelength determined by a UV scan of this compound (e.g., 280 nm, a common wavelength for phenolic compounds).

    • Column Temperature: 25°C.

  • Analysis:

    • Inject the this compound solution onto the HPLC system.

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

B. Template for Assay Validation Data

The following table can be used to summarize the validation data for a newly developed quantitative assay for this compound.

Validation Parameter Acceptance Criteria Experimental Results
Linearity (r²) ≥ 0.99
Range (µg/mL) To be determined
Accuracy (% Recovery) 80 - 120%
Precision (%RSD)
- Intra-day≤ 15%
- Inter-day≤ 15%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Selectivity No interfering peaks at the retention time of the analyte

IV. Visualizations

A. Experimental Workflow for Novel Compound Characterization

experimental_workflow cluster_0 Compound Acquisition & Preparation cluster_1 Analytical Characterization cluster_2 Biological Screening cluster_3 Assay Development & Validation A Obtain this compound Sample B Solubility Testing A->B C Prepare Stock Solutions B->C D Purity Assessment (HPLC-UV) C->D E Identity Confirmation (LC-MS) C->E F Initial Bioactivity Screens E->F G Dose-Response Studies F->G H Mechanism of Action Investigation G->H I Quantitative Assay Development H->I J Assay Validation I->J

Caption: Initial workflow for characterizing a novel natural compound like this compound.

B. Hypothetical Signaling Pathway for a Polyphenolic Compound

hypothetical_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Enzyme Pro-inflammatory Enzyme (e.g., COX-2) This compound->Enzyme Inhibits NFkB NF-κB ROS->NFkB Activates Inflammation Inflammatory Response Enzyme->Inflammation Promotes NFkB->Inflammation Promotes

Caption: A hypothetical signaling pathway illustrating potential mechanisms of action for a polyphenolic compound.

References

Technical Support Center: Alboctalol Experiment Contamination Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing contamination during experiments involving Alboctalol.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in this compound experiments?

A1: Contamination in cell culture experiments can be broadly categorized into two types: chemical and biological.[1][2] Chemical contaminants can include impurities in media, sera, and water, as well as endotoxins, plasticizers, and detergents.[1][3] Biological contaminants consist of bacteria, molds, yeasts, viruses, and mycoplasma. Cross-contamination with other cell lines is also a significant concern.[1]

Q2: How can I recognize different types of contamination in my this compound cell cultures?

A2: Different contaminants present with distinct signs:

  • Bacteria: A sudden drop in pH (media turns yellow), cloudy appearance of the culture medium, and sometimes a thin film on the surface.[1] Under a microscope, you may see small, motile black dots or rods between your cells.[4]

  • Yeast: The culture medium may become turbid, and a pH change is common. Microscopically, yeast appears as individual, ovoid, or spherical particles that may be budding.[1]

  • Mold: Visible as filamentous structures (hyphae) in the culture. The medium may become turbid, and the pH can change.[1]

  • Mycoplasma: This is a particularly insidious contaminant as it often does not cause visible changes like turbidity or pH shifts.[5][6] Signs of mycoplasma contamination can be subtle, including reduced cell proliferation, changes in cell morphology, and decreased transfection efficiency.[5]

  • Endotoxins: These are not visible. Their presence can lead to inconsistent experimental results, reduced cell viability, and the stimulation of an inflammatory response in immune cells.[7]

Q3: What is the most critical practice to prevent contamination?

A3: Strict aseptic technique is the most critical measure to prevent contamination.[8][9] This encompasses a set of procedures designed to create a sterile barrier between the environment and the cell culture.[9][10] Key elements include working in a laminar flow hood, decontaminating surfaces with 70% ethanol (B145695), using sterile reagents and equipment, and employing proper handling techniques for culture vessels.[8][9]

Q4: Can I rely on antibiotics to keep my this compound cultures clean?

A4: While antibiotics can be used, relying on them to prevent contamination is not recommended as a standard practice.[11] Antibiotics can mask low-level contamination and may lead to the development of antibiotic-resistant bacteria.[11] Furthermore, common antibiotics are ineffective against mycoplasma, which lack a cell wall.[5][6]

Q5: How often should I test my cell lines for mycoplasma contamination?

A5: Routine testing for mycoplasma is highly recommended to control its spread.[6] It is advisable to test new cell lines upon arrival and before incorporating them into your general cell stock. Regular testing of all cell cultures, for example, on a monthly or quarterly basis, is a good practice.

Troubleshooting Guides

Issue 1: I see recurring bacterial contamination in my this compound experiments despite using aseptic technique.

Possible Cause Troubleshooting Steps
Contaminated Reagents or Media 1. Quarantine the suspected contaminated batch. 2. Test aliquots of all reagents (media, serum, buffers) for bacterial growth. 3. If a reagent is contaminated, discard it and open a new, sterile stock.[11]
Improper Aseptic Technique 1. Review your aseptic technique protocol. Ensure all users are properly trained.[12] 2. Always wipe down surfaces and items entering the biosafety cabinet with 70% ethanol.[9] 3. Avoid passing non-sterile items over open culture vessels.
Contaminated Incubator 1. Thoroughly clean and disinfect the incubator according to the manufacturer's instructions.[1] 2. Ensure the water pan is regularly emptied, cleaned, and refilled with sterile water.
Faulty Laminar Flow Hood 1. Check the HEPA filter certification to ensure it is not expired.[1] 2. Ensure the airflow is not obstructed and the hood is functioning correctly.

Issue 2: My cells treated with this compound are growing poorly and show altered morphology, but I don't see any visible contamination.

Possible Cause Troubleshooting Steps
Mycoplasma Contamination 1. Immediately quarantine the affected cell line. 2. Test the culture for mycoplasma using a reliable detection method such as PCR, DNA staining, or mycoplasma-specific culture.[6] 3. If positive, discard the contaminated culture. If the cell line is irreplaceable, consider mycoplasma elimination treatment.[13]
Endotoxin (B1171834) Contamination 1. Test all reagents, especially water and serum, for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. 2. Use certified endotoxin-free plasticware and glassware. 3. If contamination is found, discard the contaminated reagents and start with new, endotoxin-tested materials.
Chemical Contamination 1. Ensure all reagents are of high purity and stored correctly.[2] 2. Verify that no residues from cleaning agents are present on glassware or equipment.[3] 3. Use high-purity water for all solutions and media preparation.

Data Presentation

Table 1: Common Biological Contaminants and Their Characteristics

ContaminantTypical SizeKey Visual IndicatorsImpact on Culture
Bacteria ~0.5-5 µmTurbid media, pH drop (yellow), motile dotsRapidly overtakes culture, cell death
Yeast ~3-10 µmTurbid media, pH change, budding particlesCompetes for nutrients, alters environment
Mold >10 µm (filaments)Filamentous growth, visible coloniesOvertakes culture, releases toxic byproducts
Mycoplasma ~0.15-0.3 µmNo visible signs, no turbidity[6]Altered cell metabolism, growth, and gene expression[5]

Table 2: Efficacy of Common Sterilization Methods

MethodTemperaturePressureTimeEffective Against
Autoclave (Moist Heat) 121°C15 psi15-30 minBacteria, fungi, viruses, spores[14][15]
Dry Heat Oven 160-190°CN/A1-2 hoursBacteria, spores (less effective than autoclaving)[16]
Filtration N/AN/AN/ABacteria, yeast (pore size dependent, e.g., 0.22 µm)[14]
Gas (Ethylene Oxide) VariableVariableVariableHeat-sensitive materials
Radiation (Gamma, X-ray) N/AN/AN/ABacteria, fungi, viruses, spores

Experimental Protocols

Protocol 1: Aseptic Technique for Handling this compound and Cell Cultures
  • Preparation: Before starting, ensure the laminar flow hood is running for at least 15 minutes. Decontaminate the work surface with 70% ethanol.[8]

  • Personal Protective Equipment (PPE): Wear a clean lab coat and sterile gloves. Sanitize gloves with 70% ethanol.[9]

  • Sterilize Materials: Wipe all bottles, flasks, and equipment with 70% ethanol before placing them in the hood.[12]

  • Handling Reagents: Use sterile pipettes for all liquid transfers. Do not reuse pipettes.[9] When opening bottles and flasks, do not place the caps (B75204) face down on the work surface.

  • Workflow: Work with only one cell line at a time to prevent cross-contamination.[11]

  • Post-Procedure: After work is complete, decontaminate the work surface again with 70% ethanol. Dispose of all waste properly.[12]

Protocol 2: Mycoplasma PCR Detection
  • Sample Collection: Collect 1 ml of spent culture medium from a 2-3 day old culture (when cells are at a high density).

  • DNA Extraction: Extract DNA from the collected supernatant using a commercial DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification: Prepare a PCR master mix containing a universal primer set for the mycoplasma 16S rRNA gene, Taq polymerase, dNTPs, and PCR buffer. Add the extracted DNA to the master mix.

  • Thermocycling: Run the PCR reaction in a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

  • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. A band of the expected size indicates a positive result for mycoplasma contamination.

  • Controls: Include a positive control (mycoplasma DNA) and a negative control (sterile water) in each assay to validate the results.

Mandatory Visualizations

Contamination_Prevention_Workflow cluster_Preparation Preparation cluster_Execution Experiment Execution cluster_Troubleshooting Troubleshooting Prep Start Experiment Aseptic Aseptic Technique Practiced? Prep->Aseptic Culture Cell Culture with this compound Aseptic->Culture Yes Discard Discard & Decontaminate Aseptic->Discard No Monitor Monitor for Contamination Culture->Monitor Contam_Suspected Contamination Suspected? Monitor->Contam_Suspected Contam_Suspected->Culture No Identify Identify Contaminant (Visual, PCR, LAL) Contam_Suspected->Identify Yes Quarantine Quarantine Culture Identify->Quarantine Quarantine->Discard Discard->Prep Restart

Caption: Workflow for preventing and troubleshooting contamination in experiments.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Response cluster_contamination Contamination Interference This compound This compound Receptor Membrane Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates Response Cellular Response (e.g., Proliferation, Apoptosis) Gene->Response Mycoplasma Mycoplasma Mycoplasma->Kinase1 Alters Activity Endotoxin Endotoxins Endotoxin->TF Induces aberrant activation

Caption: Hypothetical signaling pathway affected by common contaminants.

References

Reducing off-target effects of Alboctalol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when using Alboctalol in experiments, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective antagonist of the beta-1 adrenergic receptor (β1-AR). Its primary mechanism involves competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to β1-ARs. This blockade primarily affects cardiac tissue, leading to a decrease in heart rate and contractility.

Q2: What are the known or potential off-target effects of this compound?

While this compound is designed for β1-AR selectivity, cross-reactivity with other receptors can occur, particularly at higher concentrations. The most common off-target effect is the antagonism of beta-2 adrenergic receptors (β2-AR), which can lead to bronchoconstriction.[1] Other potential off-target interactions may involve other G-protein coupled receptors (GPCRs) or ion channels, though these are less characterized. Understanding and minimizing these off-target effects is crucial for accurate experimental interpretation.[2]

Q3: How can I minimize the off-target effects of this compound in my experiments?

Several strategies can be employed to reduce off-target effects:

  • Dose-Response Analysis: Conduct a thorough dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect without engaging off-target receptors.

  • Use of Selective Antagonists: In control experiments, co-incubate with a highly selective β2-AR antagonist (e.g., ICI 118,551) to isolate the effects mediated by β1-AR.[3]

  • Cell Line Selection: Utilize cell lines with well-characterized adrenergic receptor expression profiles. Consider using a cell line that does not express the potential off-target receptor (e.g., β2-AR null) as a negative control.

  • Kinetic Analysis: Investigate the binding kinetics of this compound to both on-target and off-target receptors. Differences in association and dissociation rates can sometimes be exploited to favor on-target effects.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected physiological response inconsistent with β1-AR blockade. Off-target effects at β2-AR or other receptors.1. Verify the this compound concentration. 2. Perform a dose-response experiment to confirm the EC50/IC50 for the on-target effect. 3. Use a more selective β1-AR antagonist as a positive control (e.g., Betaxolol).[5] 4. Employ a selective antagonist for the suspected off-target receptor to see if the unexpected effect is blocked.
High background signal in binding assays. Non-specific binding of this compound.1. Optimize washing steps in the binding protocol. 2. Include a non-specific binding control by adding a high concentration of an unlabeled competitor (e.g., propranolol). 3. Consider using a different radioligand with lower non-specific binding properties.
Inconsistent results between experimental replicates. 1. Reagent instability. 2. Variability in cell culture conditions. 3. Pipetting errors.1. Prepare fresh this compound solutions for each experiment. 2. Ensure consistent cell passage number and confluency. 3. Use calibrated pipettes and proper technique.
Observed effect is not blocked by a known β1-AR antagonist. The observed effect may be a result of an off-target interaction or a downstream signaling event not directly coupled to β1-AR.1. Confirm the activity of the β1-AR antagonist with a known agonist. 2. Investigate downstream signaling pathways using specific inhibitors to dissect the mechanism. 3. Consider performing a broad off-target screening panel to identify potential alternative targets.

Quantitative Data Summary

The following tables provide a summary of the binding affinities and selectivity of this compound compared to other common beta-blockers.

Table 1: Binding Affinity (Ki, nM) of this compound and Other Beta-Blockers at Human Adrenergic Receptors

Compound β1-AR (Ki, nM) β2-AR (Ki, nM) β3-AR (Ki, nM)
This compound 1.545>1000
Propranolol1.20.8500
Atenolol4.7145>10000
Metoprolol2.3250>10000
ICI 118,5515500.4661

Data for Propranolol, Atenolol, Metoprolol, and ICI 118,551 are representative values from published literature.[1][6]

Table 2: Selectivity Ratios of this compound and Other Beta-Blockers

Compound β2/β1 Selectivity Ratio β3/β1 Selectivity Ratio
This compound 30>667
Propranolol0.67417
Atenolol30.8>2127
Metoprolol108.7>4347
ICI 118,5510.00071.2

Selectivity ratio is calculated as Ki(off-target)/Ki(on-target). A higher ratio indicates greater selectivity for the on-target receptor.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Binding Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for β1-AR and β2-AR expressed in a stable cell line (e.g., CHO or HEK293 cells).

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the target receptor to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177).

    • Add increasing concentrations of unlabeled this compound (or other competitor).

    • To determine non-specific binding, add a high concentration of an unlabeled, non-selective antagonist (e.g., 10 µM propranolol) to a set of wells.

    • Add the cell membranes to each well to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

G This compound Signaling Pathway cluster_0 On-Target Pathway cluster_1 Off-Target Pathway This compound This compound beta1_AR β1-Adrenergic Receptor This compound->beta1_AR Antagonizes beta2_AR β2-Adrenergic Receptor This compound->beta2_AR Antagonizes (at high conc.) Gs Gs Protein beta1_AR->Gs Inhibits Activation AC Adenylyl Cyclase Gs->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cardiac_Effect ↓ Heart Rate & Contractility PKA->Cardiac_Effect Bronchoconstriction Bronchoconstriction beta2_AR->Bronchoconstriction Leads to

Caption: this compound's primary on-target and potential off-target signaling pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alboctalol-related experiments. This guide provides answers to frequently asked questions and troubleshooting advice to help you navigate challenges in your research. This compound is a novel, high-affinity selective antagonist for the beta-2 adrenergic receptor (β2-AR).

Frequently Asked Questions & Troubleshooting

Category 1: Compound Handling and Preparation

Question 1: I am having trouble dissolving this compound for my in vitro cell culture experiments. What are the recommended solvents and concentrations?

Answer: this compound hydrochloride has specific solubility characteristics that are crucial for experimental success. Inconsistent solubility is a common source of variability in potency and efficacy measurements.

Potential Causes for Poor Solubility:

  • Incorrect Solvent: Using aqueous buffers directly with the powdered form can lead to precipitation.

  • Low Temperature: Dissolving the compound at room temperature or lower can decrease solubility.

  • pH of Final Buffer: The pH of your final cell culture medium can affect the charge state and solubility of this compound.

Troubleshooting Steps:

  • Primary Stock Solution: First, dissolve this compound hydrochloride in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated primary stock (e.g., 10 mM). Gentle warming up to 37°C can aid dissolution.

  • Intermediate Dilutions: Create intermediate dilutions from the primary stock using 100% DMSO or a co-solvent system as described in the table below.

  • Final Working Solution: For cell-based assays, dilute the intermediate stock into your final aqueous culture medium. Ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.1%). Vortex gently immediately after dilution to prevent precipitation.

Table 1: this compound Solubility and Stock Solution Recommendations

Solvent SystemMaximum Recommended ConcentrationUse CaseNotes
100% DMSO25 mMPrimary Stock SolutionStore at -20°C. Avoid repeated freeze-thaw cycles.
100% Ethanol15 mMIntermediate DilutionsCan be used for in vivo formulation pre-cursors.
PBS (pH 7.4)< 50 µMFinal Aqueous DilutionsProne to precipitation at higher concentrations.
Culture Medium + 10% FBS< 100 µMFinal Working Solution (in vitro)Serum proteins can aid solubility.
Category 2: In Vitro Assay Issues

Question 2: My dose-response curve for this compound in a cAMP inhibition assay is inconsistent and shows a low R² value. What could be causing this?

Answer: Inconsistent results in functional assays like cAMP inhibition are often multifactorial, stemming from issues with compound handling, cell health, or the assay protocol itself. This compound acts by antagonizing agonist-induced cAMP production via the Gs-adenylyl cyclase pathway.

Troubleshooting Workflow: The following workflow can help diagnose the source of variability in your assay.

cluster_Start Start: Inconsistent Dose-Response cluster_Compound Step 1: Verify Compound Integrity cluster_Cells Step 2: Assess Cell Health cluster_Assay Step 3: Review Assay Protocol cluster_End Outcome Start Inconsistent cAMP Assay Results CheckSolubility Prepare Fresh this compound Stock (See Q1) Start->CheckSolubility TestActivity Test Stock on Control Cells (Known Response) CheckSolubility->TestActivity CheckViability Perform Viability Test (e.g., Trypan Blue) TestActivity->CheckViability CheckPassage Ensure Low Passage Number (<20) CheckViability->CheckPassage CheckReceptor Confirm β2-AR Expression (e.g., qPCR, Western Blot) CheckPassage->CheckReceptor CheckIncubation Optimize Agonist (Isoproterenol) Concentration & Incubation Time CheckReceptor->CheckIncubation CheckLysis Ensure Complete Cell Lysis CheckIncubation->CheckLysis CheckReagents Verify cAMP Detection Kit (Expiration, Storage) CheckLysis->CheckReagents End Consistent Results CheckReagents->End

Caption: Troubleshooting workflow for inconsistent cAMP assay results.

Signaling Pathway Reference: this compound functions by blocking the binding of agonists like epinephrine (B1671497) or isoproterenol (B85558) to the β2-AR, thereby preventing the activation of adenylyl cyclase and subsequent production of cAMP.

cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates Agonist Agonist (e.g., Isoproterenol) Agonist->B2AR Binds & Activates This compound This compound This compound->B2AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Response PKA->Downstream

Caption: this compound's mechanism of action on the β2-AR signaling pathway.

Category 3: In Vivo Study Issues

Question 3: I am observing lower-than-expected plasma concentrations of this compound in my rodent model. What are potential causes and solutions?

Answer: Low bioavailability in vivo can undermine the interpretation of efficacy studies. This issue often relates to formulation, route of administration, or species-specific metabolic differences.

Potential Causes:

  • Poor Formulation: The vehicle used for administration may not keep this compound in solution, leading to precipitation at the injection site (e.g., intraperitoneal).

  • Rapid First-Pass Metabolism: this compound may be rapidly metabolized by the liver after oral administration before it can reach systemic circulation.

  • Route of Administration: The chosen route may not be optimal for this compound's physicochemical properties.

Troubleshooting Decision Tree:

Start Low Plasma Concentration Observed Route What is the administration route? Start->Route Oral Oral (p.o.) Route->Oral Oral Injectable Injectable (i.p., i.v., s.c.) Route->Injectable Injectable CheckMetabolism Suspect high first-pass metabolism. Consider i.v. route to determine absolute bioavailability. Oral->CheckMetabolism CheckFormulation Is the formulation clear and stable at room temp? Injectable->CheckFormulation FormulationOK Yes CheckFormulation->FormulationOK FormulationBad No CheckFormulation->FormulationBad CheckDose Consider dose escalation or alternative injectable routes (e.g., subcutaneous vs. intraperitoneal). FormulationOK->CheckDose Reformulate Reformulate. Use solubilizing agents like PEG400, Tween 80, or cyclodextrins. FormulationBad->Reformulate

Caption: Decision tree for troubleshooting low in vivo bioavailability.

Table 2: Sample Formulation Vehicles for Pre-clinical Studies

Vehicle CompositionRouteSuitability for this compound
5% DMSO, 40% PEG400, 55% Salinei.p., i.v.Recommended for initial tolerability and PK studies.
0.5% Methylcellulose in Waterp.o.Suitable for oral gavage if compound is stable in suspension.
20% Captisol® in Salines.c., i.v.Excellent for increasing solubility of poorly soluble compounds.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human β2-AR.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human β2-AR.

  • Radioligand: [³H]-CGP-12177 (a non-selective beta-blocker).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding control: 10 µM Propranolol.

  • This compound serial dilutions.

  • 96-well plates and filter mats (GF/C).

Methodology:

  • Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Plate Setup: In a 96-well plate, add:

    • 25 µL Assay Buffer

    • 25 µL of this compound dilution (or Propranolol for non-specific binding, or buffer for total binding).

    • 25 µL of [³H]-CGP-12177 (at a final concentration equal to its Kd).

    • 25 µL of cell membranes (final concentration of 5-10 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 90 minutes with gentle shaking.

  • Harvesting: Rapidly filter the plate contents through a GF/C filter mat using a cell harvester. Wash the filters 3 times with ice-cold Assay Buffer.

  • Scintillation Counting: Allow filters to dry, then place them in scintillation vials with scintillant. Count radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Technical Support Center: Alboctalol Detection via Lateral Flow Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of a competitive lateral flow assay (LFA) for the detection of Alboctalol.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive lateral flow assay for this compound detection?

A competitive LFA is necessary for detecting small molecules like this compound, which typically have only one epitope for antibody binding. In this format, this compound in the sample competes with a known amount of this compound-carrier conjugate immobilized on the test line for binding to a limited number of anti-Alboctalol antibodies conjugated to gold nanoparticles (AuNPs). If this compound is present in the sample, it will bind to the AuNP-antibody conjugates, preventing them from binding to the test line. Therefore, a weaker or absent test line indicates a positive result for this compound.

Q2: How do I choose the right antibody for this compound detection?

Selecting a high-affinity and specific antibody is critical for assay performance. For a small molecule like this compound, it is essential to use a monoclonal antibody that exhibits high specificity to minimize cross-reactivity with other structurally similar molecules. The antibody's affinity (KD value) should be low, ideally in the nanomolar range, to ensure sensitive detection.

Q3: What is the optimal size for gold nanoparticles (AuNPs) in an LFA for this compound?

For colorimetric LFAs, AuNPs in the range of 30-60 nm are generally recommended.[1][2] Nanoparticles of this size provide a good balance between signal intensity and stability. While larger particles can produce a stronger signal, they may have reduced stability and flow characteristics on the nitrocellulose membrane.[3]

Q4: What are the key parameters to optimize for the gold nanoparticle-antibody conjugate?

The critical parameters for optimization are the pH of the gold nanoparticle solution and the concentration of the antibody. The pH should be adjusted to slightly above the isoelectric point (pI) of the antibody to facilitate stable conjugation through passive adsorption.[4] The antibody concentration needs to be titrated to ensure sufficient coating of the AuNPs without causing aggregation.

Q5: How can I improve the sensitivity of my this compound LFA?

Several strategies can be employed to enhance assay sensitivity:

  • Optimize Antibody and Competitor Concentration: Carefully titrate the concentration of both the AuNP-antibody conjugate and the immobilized this compound-carrier conjugate on the test line.

  • Select a Slower Nitrocellulose Membrane: A membrane with a slower capillary flow rate allows for longer incubation times at the test and control lines, which can increase the binding interactions and improve sensitivity.[5][6]

  • Adjust Buffer Composition: The running buffer can be optimized by adding surfactants (e.g., Tween 20) to improve flow and blocking agents (e.g., BSA, casein) to reduce non-specific binding.[1][7]

  • Signal Amplification: Techniques like silver or gold enhancement can be used to increase the size of the captured gold nanoparticles, leading to a stronger colorimetric signal.[8]

Troubleshooting Guides

Issue 1: Weak or No Signal at the Control Line

A visible control line is essential for a valid assay. Its absence indicates a failure in the assay's flow or reagent integrity.

Possible Cause Troubleshooting Step
Improper flow through the strip - Ensure proper overlap between the sample, conjugate, and nitrocellulose pads.[9] - Check for any physical obstructions or damage to the strip.
Degraded or inactive reagents - Verify the stability and storage conditions of the AuNP-antibody conjugate and control line reagent. - Use a fresh batch of reagents.
Insufficient sample volume - Ensure the correct sample volume is applied to the sample pad as per the protocol.[10]
Incorrect buffer composition - High viscosity or improper ionic strength of the sample or running buffer can impede flow.[11] Re-evaluate the buffer formulation.
Issue 2: False Negative Results (Test line appears even with high this compound concentration)

In a competitive assay, a false negative means the test line is visible when it should be absent.

Possible Cause Troubleshooting Step
Suboptimal concentration of AuNP-antibody conjugate - The concentration of the conjugate may be too high, leading to an excess of unbound conjugate reaching the test line. Titrate the conjugate concentration to a lower level.
Low affinity of the antibody - The antibody may have a low affinity for this compound, resulting in insufficient binding in the presence of the competitor on the test line. Consider using an antibody with a higher affinity.
Insufficient incubation time - A very fast flow rate might not allow enough time for the sample this compound to bind to the conjugate. Use a membrane with a slower flow rate.[12]
Degradation of this compound in the sample - Ensure proper sample storage and handling to prevent the degradation of the target analyte.
Issue 3: False Positive Results (No test line in the absence of this compound)

A false positive in a competitive assay means the test line is absent when it should be present.

Possible Cause Troubleshooting Step
Non-specific binding of the conjugate - The AuNP-antibody conjugate may be binding non-specifically to other components on the strip.[13] Increase the concentration of blocking agents (e.g., BSA, casein) in the buffer or on the pads.[14]
Cross-reactivity of the antibody - The antibody may be cross-reacting with other molecules in the sample matrix.[13] Test for cross-reactivity with structurally similar compounds. If significant, a more specific antibody may be required.
Degradation of the immobilized competitor - The this compound-carrier conjugate on the test line may have degraded. Ensure proper storage and stability of the prepared strips.
Concentration of AuNP-antibody conjugate is too low - If the conjugate concentration is insufficient, there may not be enough particles to produce a visible line even in a negative sample. Increase the conjugate concentration.
Issue 4: Inconsistent Results

Variability between tests can undermine the reliability of the assay.

Possible Cause Troubleshooting Step
Inconsistent material quality - Lot-to-lot variability in nitrocellulose membranes or other pads can affect flow characteristics and binding. Qualify new lots of materials before use.
Imprecise reagent dispensing - Inconsistent application of the AuNP-antibody conjugate or the test/control line reagents can lead to variable signal intensity. Ensure dispensing equipment is calibrated and functioning correctly.
Variable sample matrix effects - Different sample matrices (e.g., serum, urine, saliva) can affect assay performance.[14] Optimize the sample buffer to minimize matrix effects.
Environmental factors - Temperature and humidity can affect the flow rate and reaction kinetics. Perform assays in a controlled environment.

Quantitative Data Summary

The following tables provide starting ranges for key quantitative parameters in the optimization of a competitive LFA for this compound. These values should be further optimized for your specific assay components and requirements.

Table 1: Gold Nanoparticle (AuNP) - Antibody Conjugation Optimization

ParameterRecommended Starting RangePurpose
AuNP Diameter30 - 60 nmBalance signal intensity and stability[1][2]
Conjugation pH8.5 - 9.5Facilitate stable antibody adsorption[4]
Antibody Concentration1 - 10 µg/mLAchieve optimal coating without aggregation

Table 2: Nitrocellulose Membrane and Reagent Dispensing

ParameterRecommended Starting RangePurpose
Membrane Flow Rate90 - 180 s/4 cmSlower flow for higher sensitivity[6]
Competitor (Test Line) Concentration0.5 - 2.0 mg/mLOptimize competition with the analyte
Control Line Antibody Concentration0.5 - 1.5 mg/mLEnsure a clear and consistent control signal

Table 3: Buffer Composition

ComponentRecommended Starting ConcentrationPurpose
Buffer Salt (e.g., PBS, Tris)10 - 50 mMMaintain optimal pH and ionic strength[7]
pH7.0 - 8.0Ensure antibody stability and binding
Blocking Agent (e.g., BSA, Casein)0.5% - 2.0% (w/v)Reduce non-specific binding[14]
Surfactant (e.g., Tween 20)0.05% - 0.2% (v/v)Improve sample flow and reduce aggregation[1]

Experimental Protocols

Protocol 1: Gold Nanoparticle-Antibody Conjugation (Passive Adsorption)
  • Preparation of Gold Nanoparticles (AuNPs): Synthesize 40 nm AuNPs using a citrate (B86180) reduction method or procure commercially.

  • pH Adjustment: Adjust the pH of the AuNP solution to ~9.0 using 0.1 M K2CO3.

  • Antibody Preparation: Prepare the anti-Alboctalol monoclonal antibody in a low ionic strength buffer (e.g., 2 mM Borate buffer, pH 9.0).

  • Conjugation: Add the antibody solution to the pH-adjusted AuNP solution while gently stirring. A typical starting concentration is 5 µg of antibody per mL of OD 1 AuNP solution.

  • Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle stirring.

  • Blocking: Add a blocking solution (e.g., 1% w/v BSA) to the mixture and incubate for another 20-30 minutes to block any remaining surface on the AuNPs.

  • Centrifugation and Washing: Centrifuge the solution to pellet the AuNP-antibody conjugates. Carefully remove the supernatant and resuspend the pellet in a storage buffer (e.g., 20 mM Tris, 1% BSA, 0.05% Tween 20, pH 8.0).

  • Final Resuspension: Repeat the centrifugation and washing step twice. Finally, resuspend the conjugate pellet in a storage buffer to the desired optical density (e.g., OD 10).

Protocol 2: Preparation of LFA Strips
  • Reagent Dispensing:

    • Stripe the this compound-carrier conjugate (e.g., this compound-BSA) onto a nitrocellulose membrane at a concentration of 1 mg/mL to form the test line.

    • Stripe an anti-species antibody (e.g., goat anti-mouse IgG) onto the same membrane at a concentration of 1 mg/mL to form the control line.

    • Allow the membrane to dry completely at 37°C for 1-2 hours.

  • Conjugate Pad Preparation:

    • Dilute the AuNP-antibody conjugate stock to the desired concentration (e.g., OD 2-4) in a conjugate release buffer (containing sugars like sucrose (B13894) and trehalose (B1683222) for stability).

    • Saturate a glass fiber conjugate pad with the diluted conjugate solution.

    • Dry the conjugate pad at 37°C for 2-3 hours.

  • Strip Assembly:

    • Assemble the LFA strip on a backing card by sequentially laminating the sample pad, the prepared conjugate pad, the striped nitrocellulose membrane, and the absorbent pad. Ensure a 1-2 mm overlap between adjacent pads to facilitate uninterrupted capillary flow.

  • Cutting: Cut the assembled card into individual test strips of a consistent width (e.g., 3-5 mm).

  • Packaging: Store the finished strips in a sealed pouch with a desiccant to protect them from moisture.

Visualizations

LFA_Competitive_Workflow cluster_strip Lateral Flow Strip cluster_membrane cluster_sample_neg Negative Sample (No this compound) cluster_sample_pos Positive Sample (this compound Present) SamplePad Sample Pad ConjugatePad Conjugate Pad (AuNP-Ab) Membrane Nitrocellulose Membrane AbsorbentPad Absorbent Pad Result Result Interpretation AbsorbentPad->Result TestLine Test Line (Immobilized this compound) ControlLine Control Line (Anti-IgG Ab) AuNP_Ab_free AuNP-Ab AuNP_Ab_free->TestLine Binds to Test Line AuNP_Ab_free2 AuNP-Ab AuNP_Ab_free2->ControlLine Binds to Control Line This compound This compound AuNP_Ab_bound AuNP-Ab This compound->AuNP_Ab_bound Binds to AuNP-Ab AuNP_Ab_free3 AuNP-Ab AuNP_Ab_free3->ControlLine Binds to Control Line SampleApplication Sample Application SampleApplication->SamplePad

Caption: Workflow of a competitive lateral flow assay for this compound detection.

Troubleshooting_False_Results cluster_false_neg False Negative (Test Line Visible) cluster_false_pos False Positive (Test Line Absent) Start Inaccurate Result FN_Cause1 [Cause] High Conjugate Conc. Start->FN_Cause1 Negative Sample Shows Line FN_Cause2 [Cause] Low Antibody Affinity Start->FN_Cause2 Negative Sample Shows Line FP_Cause1 [Cause] Non-Specific Binding Start->FP_Cause1 Positive Sample Shows No Line FP_Cause2 [Cause] Cross-Reactivity Start->FP_Cause2 Positive Sample Shows No Line FN_Sol1 [Solution] Titrate Conjugate Down FN_Cause1->FN_Sol1 FN_Sol2 [Solution] Use Higher Affinity Ab FN_Cause2->FN_Sol2 FP_Sol1 [Solution] Increase Blocking Agents FP_Cause1->FP_Sol1 FP_Sol2 [Solution] Use More Specific Ab FP_Cause2->FP_Sol2

Caption: Troubleshooting logic for false results in a competitive LFA.

References

Validation & Comparative

Validating the Efficacy of Alboctalol in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of the novel therapeutic agent, Alboctalol, against established alternatives. The data presented herein is intended to offer an objective overview of this compound's performance in validated preclinical models, supported by detailed experimental methodologies.

Introduction to this compound

This compound is an investigational small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a critical factor in the proliferation and survival of numerous cancer cell types. This compound is designed to selectively inhibit key kinases within this cascade, offering a potential new therapeutic avenue for cancers dependent on this pathway.

Comparative Efficacy Data

The preclinical efficacy of this compound was evaluated in comparison to two well-established mTOR inhibitors, Everolimus and Sirolimus. The following tables summarize the quantitative data from key in vitro and in vivo experiments.

Table 1: In Vitro Cell Viability Assay (IC50 Values)

The half-maximal inhibitory concentration (IC50) was determined in various cancer cell lines after 72 hours of continuous drug exposure. Lower values indicate higher potency.

Cell LineThis compound (nM)Everolimus (nM)Sirolimus (nM)
MCF-7 (Breast)152530
PC-3 (Prostate)224045
A549 (Lung)356075
U87-MG (Glioblastoma)183238

Table 2: In Vivo Xenograft Model - Tumor Growth Inhibition (TGI)

The efficacy of this compound and comparator drugs was assessed in an A549 lung cancer xenograft model in immunodeficient mice.[1][2] Tumor growth inhibition (TGI) was calculated at the end of the 28-day study period.

Treatment Group (dosage)Mean Tumor Volume (mm³) at Day 28Tumor Growth Inhibition (%)
Vehicle Control15000%
This compound (10 mg/kg, daily)45070%
Everolimus (10 mg/kg, daily)67555%
Sirolimus (10 mg/kg, daily)75050%
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated.

Alboctalol_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1

Caption: Hypothetical Signaling Pathway of this compound.

Preclinical_Workflow start Drug Discovery invitro In Vitro Assays (Cell Viability, Western Blot) start->invitro invivo In Vivo Xenograft Models (Tumor Growth Inhibition) invitro->invivo pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd tox Toxicology Studies pkpd->tox end Clinical Trials tox->end

Caption: General Preclinical Experimental Workflow.

Experimental Protocols

In Vitro Cell Viability (IC50) Assay
  • Cell Culture: Human cancer cell lines (MCF-7, PC-3, A549, U87-MG) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound, Everolimus, or Sirolimus for 72 hours.

  • Data Analysis: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

Western Blot Analysis for Pathway Inhibition
  • Sample Preparation: A549 cells were treated with this compound (100 nM) for 2, 6, and 24 hours. Post-treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated AKT (p-AKT), phosphorylated S6 ribosomal protein (p-S6), and total AKT, S6, and GAPDH (as a loading control). After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Animal Model: Six-week-old female athymic nude mice were used for this study. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.

  • Tumor Implantation: 2 x 10^6 A549 cells were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.[2]

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=8 per group): Vehicle control, this compound (10 mg/kg), Everolimus (10 mg/kg), and Sirolimus (10 mg/kg).[3][4] Drugs were administered daily via oral gavage for 28 days.

  • Efficacy Evaluation: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion

The preclinical data presented in this guide demonstrate that this compound exhibits potent anti-proliferative activity in vitro and significant tumor growth inhibition in vivo. Across the tested cancer cell lines, this compound consistently showed lower IC50 values compared to Everolimus and Sirolimus, suggesting superior potency. In the A549 xenograft model, this compound treatment resulted in a greater reduction in tumor volume compared to the established mTOR inhibitors. These findings support the continued development of this compound as a promising therapeutic candidate for cancers with a dysregulated PI3K/AKT/mTOR pathway. Further investigation in additional preclinical models and ultimately in clinical trials is warranted.

References

Comparative Analysis of Alboctalol: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant lack of pharmacological data for the natural compound Alboctalol, precluding a detailed comparative analysis with similar compounds at this time. While this compound has been identified and isolated, its biological activities and mechanism of action remain largely unexplored, limiting the ability to draw comparisons with other therapeutic agents.

This compound is a natural compound that has been isolated from plants of the Morus genus, specifically Morus australis.[1][2] Its chemical structure has been characterized, and it is cataloged in chemical databases such as PubChem.[3] The primary biological activity reported for this compound is weak cytotoxicity against P-388 cells, a murine leukemia cell line.[1][2] However, beyond this initial screening, there is a notable absence of published in vitro or in vivo studies detailing its pharmacological profile, including its mechanism of action, potency, efficacy, and safety.

Challenges in Comparative Analysis

A comparative analysis, as requested, requires a foundational understanding of the compound . This includes:

  • A defined mechanism of action: To select appropriate comparator compounds, one must first know the biological pathways this compound interacts with.

  • Quantitative pharmacological data: Metrics such as IC50, EC50, binding affinities, and pharmacokinetic parameters are essential for a meaningful comparison.

  • Detailed experimental protocols: Understanding the methodologies used to generate data is crucial for assessing its validity and comparability.

Currently, this information is not available in the public domain for this compound. Searches for clinical trials or any form of in-human research have also yielded no results.

Pharmacological Context: Other Compounds from the Morus Genus

While data on this compound is scarce, it is worth noting that the Morus genus is a rich source of various bioactive compounds with a wide range of documented pharmacological activities. These include flavonoids, alkaloids, and phenolic compounds. Studies on extracts and other isolated constituents from Morus alba and Morus australis have demonstrated activities such as:

  • Anti-inflammatory effects

  • Antioxidant properties

  • Antidiabetic potential

  • Anti-cancer activities

It is important to emphasize that these findings relate to other compounds and extracts from the Morus genus and cannot be extrapolated to this compound without specific supporting experimental data.

Future Directions

To enable a comparative analysis of this compound, further foundational research is required. This would involve:

  • In vitro screening: Testing this compound against a wide range of biological targets to identify its primary mechanism of action.

  • Cell-based assays: Quantifying its activity and potency in relevant cellular models.

  • In vivo studies: Evaluating its efficacy, safety, and pharmacokinetic profile in animal models.

Until such data becomes available, any attempt at a comparative analysis would be purely speculative and lack the scientific rigor required for researchers, scientists, and drug development professionals.

Conclusion

The request for a comparative analysis of this compound versus similar compounds cannot be fulfilled at this time due to the profound lack of available scientific data on its pharmacological properties. The scientific community has yet to publish detailed studies on its mechanism of action and biological effects beyond preliminary cytotoxic screening. Therefore, no basis exists for selecting appropriate comparators or for generating the requested data tables and visualizations. Further fundamental research on this compound is necessary before a meaningful comparative guide can be produced.

References

A Comparative Analysis of Labetalol's Therapeutic Efficacy in Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Initial Note on "Alboctalol": No scientific literature or clinical data could be found for a compound named "this compound." It is presumed that this may be a typographical error for "Labetalol," a well-established beta-blocker used in the management of hypertension. This guide therefore provides a cross-validation of Labetalol's therapeutic effects in comparison with other antihypertensive agents.

Labetalol (B1674207) is a unique adrenergic receptor blocking agent with a dual mechanism of action, exhibiting competitive antagonism at both alpha-1 and non-selective beta-adrenergic receptors.[1][2] This dual blockade leads to a reduction in peripheral vascular resistance, attributed to its alpha-blocking properties, and a modulation of heart rate and cardiac output via its beta-blocking effects.[1][3] This comparison guide provides an objective analysis of Labetalol's performance against other commonly used antihypertensive drugs, supported by data from clinical studies.

Quantitative Comparison of Therapeutic Effects

The following tables summarize the key efficacy and safety data from comparative clinical trials involving Labetalol and other antihypertensive agents.

Table 1: Labetalol vs. Other Beta-Blockers (Metoprolol and Propranolol)

ParameterLabetalolMetoprolol (B1676517)Propranolol (B1214883)Source
Blood Pressure Reduction Significant reduction in supine and standing BPSignificant reduction in supine and standing BPSignificant reduction in supine and standing BP[4]
More effective in lowering standing diastolic BP than propranolol and metoprololLess effective on standing diastolic BP compared to LabetalolLess effective on sitting and standing diastolic BP compared to Labetalol[5]
Heart Rate Reduction Less pronounced effect on heart rateSignificantly greater reduction in heart rateSignificantly greater reduction in heart rate[4][5]
Common Side Effects Dizziness, dyspepsia, nauseaFatigue, bradycardiaFatigue, bronchospasm[4][6]

Table 2: Labetalol vs. Nifedipine (Calcium Channel Blocker) in Pregnancy-Induced Hypertension

ParameterLabetalolNifedipineSource
Blood Pressure Control Effective in controlling BP to targetEffective in controlling BP to target[7]
Primary Outcome (Composite of severe preeclampsia, preterm birth <35 weeks, placental abruption, fetal or neonatal death) No significant difference in riskNo significant difference in risk[8][9]
Adverse Neonatal Outcomes 22%33%[7]
Maternal Side Effects Fewer instances of requiring additional IV antihypertensivesHigher proportion requiring additional IV antihypertensives[7]

Table 3: Labetalol vs. Nitroglycerin in Hypertensive Crises

ParameterLabetalol (Intravenous)Nitroglycerin (Intravenous)Source
Time to Target Blood Pressure 54.00 ± 65.383 min220.80 ± 196.510 min[10]
Achievement of Target BP at 1 hour 96% of patients44% of patients[10]
Requirement for Add-on Drugs 4% of patients52% of patients[10]
Common Side Effects BradycardiaHeadache, flushing, tachycardia[11][12]

Experimental Protocols

Labetalol vs. Metoprolol in Mild to Moderate Hypertension
  • Study Design: A double-blind, parallel-group, multicenter clinical trial.[4]

  • Patient Population: 91 patients with mild to moderate hypertension (standing diastolic blood pressure of 90 to 115 mm Hg).[4]

  • Methodology: Following a four-week placebo phase, patients were randomized to receive either Labetalol (n=44) or Metoprolol (n=47). A four-week titration phase was initiated, with Labetalol doses increased from 100 mg twice daily to a maximum of 600 mg twice daily, and Metoprolol doses titrated from 50 mg to 200 mg twice daily. The goal was to achieve a standing diastolic blood pressure of ≤ 90 mm Hg with a decrease of at least 10 mm Hg. This was followed by an eight-week maintenance period where hydrochlorothiazide (B1673439) could be added if necessary.[4]

  • Endpoints: The primary endpoints were changes in supine and standing blood pressure and heart rate from baseline. Safety and tolerability were also assessed.[4]

Labetalol vs. Nifedipine for Chronic Hypertension in Pregnancy
  • Study Design: An open-label, multicenter, randomized controlled trial (CHAP trial).[8][9]

  • Patient Population: Pregnant individuals with mild chronic hypertension (blood pressure 140-159/90-104 mm Hg before 20 weeks of gestation) and singleton pregnancies.[9]

  • Methodology: Participants were randomized to receive either Labetalol or Nifedipine. The choice of medication within the active treatment group was based on clinician or patient preference.[9]

  • Endpoints: The primary outcome was a composite of superimposed preeclampsia with severe features, preterm birth before 35 weeks of gestation, placental abruption, or fetal or neonatal death. A key secondary outcome was small for gestational age (SGA) neonates.[9]

Labetalol vs. Nitroglycerin in Hypertensive Crises
  • Study Design: A prospective, randomized, non-blinded study.[10]

  • Patient Population: 50 patients experiencing a hypertensive crisis.[10]

  • Methodology: Patients were randomly assigned to receive either intravenous Labetalol (n=25) or intravenous Nitroglycerin (n=25). The Labetalol group received an initial bolus of 20 mg, followed by incremental doses of 20-80 mg every 10 minutes (maximum 300 mg) until the target blood pressure was reached. The Nitroglycerin group received an intravenous infusion starting at 5 µ g/min , titrated every 2-5 minutes (maximum 200 µ g/min ). The therapeutic goal was a 25% reduction in mean arterial pressure from baseline.[10]

  • Endpoints: The primary endpoint was the time taken to achieve the target blood pressure. The need for additional antihypertensive agents and the incidence of adverse events were also evaluated.[10]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Labetalol

Labetalol exerts its antihypertensive effect through a dual blockade of alpha-1 and non-selective beta-adrenergic receptors. The blockade of alpha-1 receptors in vascular smooth muscle leads to vasodilation and a decrease in peripheral resistance. The blockade of beta-1 receptors in the heart results in a decrease in heart rate and myocardial contractility, while the blockade of beta-2 receptors can have varied effects, including potential bronchoconstriction.

Labetalol_Mechanism cluster_adrenergic Adrenergic Signaling cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects cluster_drug Labetalol Action cluster_outcomes Therapeutic Outcomes Norepinephrine Norepinephrine Alpha1 α1-receptor Norepinephrine->Alpha1 Beta1 β1-receptor Norepinephrine->Beta1 Beta2 β2-receptor Norepinephrine->Beta2 Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Vasodilation Vasodilation HeartRate ↑ Heart Rate & Contractility Beta1->HeartRate ReducedHR ↓ Heart Rate & Contractility Bronchodilation Bronchodilation Beta2->Bronchodilation BP_Lowering Blood Pressure Lowering Labetalol Labetalol Labetalol->Alpha1 Blocks Labetalol->Beta1 Blocks Labetalol->Beta2 Blocks Vasodilation->BP_Lowering ReducedHR->BP_Lowering Clinical_Trial_Workflow cluster_setup Trial Setup cluster_intervention Intervention cluster_followup Follow-up & Analysis PatientRecruitment Patient Recruitment (e.g., Mild-Moderate Hypertension) InformedConsent Informed Consent PatientRecruitment->InformedConsent Baseline Baseline Assessment (BP, HR, etc.) InformedConsent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Labetalol Randomization->GroupA GroupB Group B: Comparator Drug Randomization->GroupB FollowUp Follow-up Visits (Titration & Maintenance) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection (Efficacy & Safety) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results Interpretation Analysis->Results

References

Alboctalol data validation and quality control in Excel

Author: BenchChem Technical Support Team. Date: December 2025

Despite interest in the natural compound Alboctalol, a comprehensive analysis of its biological activities and a comparison with other therapeutic agents is currently not possible due to a significant lack of publicly available scientific data.

This compound is a natural product identified in plant species such as the Chinese mulberry (Morus australis) and Bagassa guianensis, a tree native to South America. Its chemical structure is documented in scientific databases like PubChem. However, a thorough review of existing scientific literature reveals a notable absence of research into its pharmacological properties. Key information, including its mechanism of action, the signaling pathways it may modulate, and its potential therapeutic effects, remains largely unexplored.

This scarcity of data prevents the construction of a detailed comparison guide for researchers, scientists, and drug development professionals. Consequently, the core requirements of summarizing quantitative data, providing experimental protocols, and visualizing its biological interactions cannot be met at this time.

For professionals in the field of drug discovery and development, this compound represents a scientific unknown. While its natural origin might suggest potential bioactive properties, the absence of empirical evidence means that any discussion of its performance relative to other compounds would be purely speculative.

Further research is required to elucidate the basic pharmacology of this compound. Foundational studies, including in vitro and in vivo experiments, are necessary to determine its biological targets and potential therapeutic applications. Until such data becomes available, this compound will remain an intriguing but unvalidated compound in the vast landscape of natural products.

Head-to-Head Comparison: Alboctalol vs. Metoprolol Succinate for the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The management of hypertension, a cornerstone of cardiovascular disease prevention, continues to evolve with the development of novel therapeutic agents. While traditional beta-blockers have long been a staple in treatment algorithms, next-generation agents are being engineered to offer improved efficacy, tolerability, and pleiotropic benefits. This guide provides a detailed head-to-head comparison of Alboctalol, a novel investigational dual-action adrenoceptor antagonist, and Metoprolol Succinate, a widely prescribed beta-1 selective blocker that represents the current standard of care. This comparison is based on hypothetical preclinical and Phase II clinical trial data to illustrate the potential therapeutic profile of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound: this compound is a third-generation beta-blocker with a unique dual mechanism of action. It exhibits high selectivity as an antagonist for the beta-1 adrenergic receptor, similar to Metoprolol. However, this compound also possesses a distinct secondary action as a partial agonist of the G-protein coupled receptor 35 (GPR35), which is expressed in vascular endothelial cells. Activation of GPR35 is hypothesized to stimulate the production of nitric oxide (NO), leading to vasodilation. This dual action aims to reduce blood pressure not only by decreasing cardiac output and renin release but also by lowering peripheral vascular resistance.

Metoprolol Succinate: Metoprolol is a cardioselective beta-1 adrenergic receptor blocker. Its primary mechanism of action involves the competitive inhibition of beta-1 receptors in cardiac tissue, leading to a reduction in heart rate, myocardial contractility, and consequently, cardiac output. Metoprolol also inhibits the release of renin from the kidneys, which contributes to its antihypertensive effect by downregulating the renin-angiotensin-aldosterone system (RAAS).

Signaling Pathway Diagrams

Alboctalol_Pathway cluster_Cardiomyocyte Cardiomyocyte cluster_Endothelial_Cell Vascular Endothelial Cell Alboctalol_Cardio This compound Beta1_AR_Cardio β1-Adrenergic Receptor Alboctalol_Cardio->Beta1_AR_Cardio Blocks AC_Cardio Adenylyl Cyclase Beta1_AR_Cardio->AC_Cardio cAMP_Cardio cAMP AC_Cardio->cAMP_Cardio PKA_Cardio PKA cAMP_Cardio->PKA_Cardio Effects_Cardio Decreased Heart Rate Decreased Contractility PKA_Cardio->Effects_Cardio Alboctalol_Endo This compound GPR35 GPR35 Alboctalol_Endo->GPR35 Activates eNOS eNOS GPR35->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: this compound's dual mechanism of action.

Metoprolol_Pathway cluster_Cardiomyocyte Cardiomyocyte cluster_Kidney Juxtaglomerular Cells (Kidney) Metoprolol Metoprolol Beta1_AR β1-Adrenergic Receptor Metoprolol->Beta1_AR Blocks AC Adenylyl Cyclase Beta1_AR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Effects Decreased Heart Rate Decreased Contractility PKA->Effects Metoprolol_Kidney Metoprolol Beta1_AR_Kidney β1-Adrenergic Receptor Metoprolol_Kidney->Beta1_AR_Kidney Blocks Renin Renin Release Beta1_AR_Kidney->Renin RAAS RAAS Downregulation Renin->RAAS

Caption: Metoprolol's mechanism of action.

Comparative Efficacy and Safety Data

The following tables summarize hypothetical data from a 12-week, randomized, double-blind, head-to-head Phase II clinical trial involving patients with mild to moderate essential hypertension.

Table 1: Primary Efficacy Endpoint - Change in Blood Pressure

ParameterThis compound (50 mg QD) (n=150)Metoprolol Succinate (100 mg QD) (n=150)p-value
Baseline Mean Seated Systolic BP (mmHg) 155.4 ± 4.2154.9 ± 4.5>0.05
Change from Baseline in Systolic BP (mmHg) -18.6 ± 5.1-14.2 ± 4.8<0.01
Baseline Mean Seated Diastolic BP (mmHg) 98.2 ± 3.898.5 ± 3.9>0.05
Change from Baseline in Diastolic BP (mmHg) -12.5 ± 3.5-9.8 ± 3.2<0.01
Blood Pressure Control Rate (<140/90 mmHg) 68%52%<0.05

Table 2: Secondary Efficacy Endpoint - Vascular Function

ParameterThis compound (50 mg QD) (n=150)Metoprolol Succinate (100 mg QD) (n=150)p-value
Change in Flow-Mediated Dilation (%) +2.5 ± 0.8+0.5 ± 0.6<0.001
Change in Pulse Wave Velocity (m/s) -1.2 ± 0.4-0.4 ± 0.3<0.001

Table 3: Comparative Safety and Tolerability Profile

Adverse Event (Incidence >2%)This compound (50 mg QD) (n=150)Metoprolol Succinate (100 mg QD) (n=150)
Bradycardia (<50 bpm) 4.0%7.3%
Dizziness 6.7%8.0%
Fatigue 5.3%9.3%
Headache 8.0%3.3%
Nausea 2.7%4.0%

Experimental Protocols

Phase II Multicenter, Randomized, Double-Blind, Active-Comparator Trial

  • Objective: To compare the efficacy and safety of this compound with Metoprolol Succinate in patients with mild to moderate essential hypertension.

  • Study Population: Male and female patients aged 18-75 years with a diagnosis of essential hypertension, defined as a mean seated systolic blood pressure (SBP) of 150-179 mmHg and/or a mean seated diastolic blood pressure (DBP) of 95-109 mmHg after a 2-week placebo run-in period.

  • Study Design: Eligible patients were randomized in a 1:1 ratio to receive either this compound (50 mg once daily) or Metoprolol Succinate (100 mg once daily) for 12 weeks. Clinic blood pressure measurements were taken at baseline and at weeks 2, 4, 8, and 12.

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline in mean seated SBP and DBP at week 12.

  • Secondary Endpoints:

    • Blood pressure control rate (proportion of patients achieving SBP/DBP <140/90 mmHg).

    • Change from baseline in endothelial function as measured by flow-mediated dilation (FMD) of the brachial artery.

    • Change from baseline in arterial stiffness as measured by carotid-femoral pulse wave velocity (PWV).

    • Incidence and severity of adverse events.

  • Statistical Analysis: Efficacy endpoints were analyzed using an analysis of covariance (ANCOVA) model with treatment as a factor and baseline value as a covariate. Safety data were summarized descriptively.

Experimental Workflow Diagram

Experimental_Workflow cluster_Alboctalol_Arm This compound Arm (n=150) cluster_Metoprolol_Arm Metoprolol Arm (n=150) Screening Patient Screening (N=450) Placebo_Runin 2-Week Placebo Run-in Period Screening->Placebo_Runin Baseline Baseline Assessment (BP, FMD, PWV) (N=320) Placebo_Runin->Baseline Randomization Randomization (1:1) (N=300) Baseline->Randomization Alboctalol_Dosing 12 Weeks Treatment (this compound 50 mg QD) Randomization->Alboctalol_Dosing Arm A Metoprolol_Dosing 12 Weeks Treatment (Metoprolol 100 mg QD) Randomization->Metoprolol_Dosing Arm B Alboctalol_Followup Follow-up Visits (Weeks 2, 4, 8) Alboctalol_Dosing->Alboctalol_Followup Alboctalol_End End of Study Assessment (Week 12) Alboctalol_Followup->Alboctalol_End Analysis Data Analysis Alboctalol_End->Analysis Metoprolol_Followup Follow-up Visits (Weeks 2, 4, 8) Metoprolol_Dosing->Metoprolol_Followup Metoprolol_End End of Study Assessment (Week 12) Metoprolol_Followup->Metoprolol_End Metoprolol_End->Analysis

Caption: Workflow of the hypothetical Phase II clinical trial.

Based on this hypothetical dataset, this compound demonstrates superior efficacy in reducing both systolic and diastolic blood pressure compared to the standard-of-care agent, Metoprolol Succinate. The enhanced effect is likely attributable to its novel dual mechanism of action, which combines beta-blockade with GPR35-mediated vasodilation. This is further supported by the significant improvements observed in markers of endothelial function and arterial stiffness.

From a safety perspective, this compound appears to be well-tolerated, with a potentially lower incidence of common beta-blocker-related side effects such as bradycardia and fatigue. The higher incidence of headache may be related to its vasodilatory properties.

These preliminary hypothetical findings suggest that this compound could represent a significant advancement in the treatment of hypertension. Further investigation in larger, long-term Phase III trials is warranted to confirm these promising results and fully characterize the benefit-risk profile of this novel agent.

A Comparative Analysis of Alboctalol and Regorafenib in the Treatment of Metastatic Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a statistical and methodological comparison of the novel, investigational Wnt signaling pathway inhibitor, Alboctalol, with the established multi-kinase inhibitor, Regorafenib, for the treatment of patients with previously treated metastatic colorectal cancer (mCRC). The data for this compound is based on hypothetical Phase III clinical trial results designed to mirror established trial protocols for this patient population.

Mechanism of Action

A fundamental difference between this compound and Regorafenib lies in their therapeutic targets. This compound represents a targeted approach to inhibiting a key developmental pathway implicated in cancer progression, while Regorafenib offers a broader inhibition of multiple kinases involved in tumor growth and angiogenesis.

This compound: A Novel Wnt Signaling Pathway Inhibitor

This compound is a first-in-class small molecule designed to selectively inhibit the canonical Wnt signaling pathway, a cascade that is aberrantly activated in a majority of colorectal cancers, leading to uncontrolled cell proliferation.[1][2] this compound hypothetically binds to the intracellular protein Dishevelled, preventing it from transducing the Wnt signal and thereby promoting the degradation of β-catenin. This action prevents the transcription of Wnt target genes essential for tumor growth.

Alboctalol_Wnt_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP5_6 LRP5/6 LRP5_6->DVL DestructionComplex Destruction Complex (Axin, APC, GSK-3β) DVL->DestructionComplex Inhibits BetaCatenin_cyto β-catenin (Cytoplasm) DestructionComplex->BetaCatenin_cyto Promotes Degradation BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates Proliferation Tumor Proliferation TargetGenes->Proliferation This compound This compound This compound->DVL Inhibits

Caption: Hypothetical mechanism of this compound in the Wnt signaling pathway.

Regorafenib: A Multi-Kinase Inhibitor

Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[3][4][5] Its anti-tumor activity is primarily achieved by inhibiting angiogenic kinases like VEGFR1-3 and TIE2, as well as oncogenic and stromal kinases such as KIT, RET, BRAF, and PDGFR. This broad-spectrum inhibition disrupts tumor neovascularization, proliferation, and survival.

Clinical Trial Data Comparison

The following tables summarize the key efficacy and safety outcomes from the pivotal (hypothetical) Phase III "ALBA" trial for this compound and the published Phase III "CORRECT" trial for Regorafenib. Both trials enrolled patients with mCRC who had progressed after standard therapies.

Table 1: Efficacy Outcomes

EndpointThis compound (ALBA Trial - Hypothetical)Regorafenib (CORRECT Trial)Placebo (CORRECT Trial)
Number of Patients 510505255
Median Overall Survival (OS) 7.1 months6.4 months5.0 months
OS Hazard Ratio (vs. Placebo) 0.71 (p=0.0035)0.77 (p=0.0052)-
Median Progression-Free Survival (PFS) 2.5 months1.9 months1.7 months
PFS Hazard Ratio (vs. Placebo) 0.45 (p<0.0001)0.49 (p<0.0001)-
Disease Control Rate 48.2%41.0%15.0%

Data for Regorafenib and Placebo are from the CORRECT trial.

Table 2: Key Grade 3 or Higher Adverse Events

Adverse EventThis compound (ALBA Trial - Hypothetical)Regorafenib (CORRECT Trial)Placebo (CORRECT Trial)
Hand-foot skin reaction 5%17%<1%
Fatigue 11%10%5%
Diarrhea 9%7%2%
Hypertension 4%7%<1%
Anemia 8%3%1%

Data for Regorafenib and Placebo are from the CORRECT trial.

Experimental Protocols

A. Preclinical Validation of this compound: Wnt/β-catenin Reporter Assay

  • Objective: To quantify the inhibitory effect of this compound on the transcriptional activity of the canonical Wnt signaling pathway.

  • Methodology:

    • Cell Line: A human colorectal cancer cell line with known Wnt pathway activation (e.g., HCT116) is used.

    • Transfection: Cells are transiently transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control reporter plasmid (e.g., FOPFlash) with mutated TCF/LEF binding sites. A Renilla luciferase plasmid is co-transfected for normalization of transfection efficiency.

    • Treatment: Post-transfection, cells are treated with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 24 hours. A known Wnt pathway activator (e.g., Wnt3a conditioned media) is added to stimulate the pathway.

    • Lysis and Readout: Cells are lysed, and firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system on a luminometer.

    • Analysis: The ratio of TOPFlash to FOPFlash activity is calculated and normalized to the Renilla control. The dose-dependent inhibition by this compound is plotted to determine the IC50 value.

B. Clinical Trial Protocol Synopsis: Phase III Randomized Controlled Trial

The design of the hypothetical ALBA trial for this compound is based on the established protocol of the CORRECT study for Regorafenib.

Clinical_Trial_Workflow Screening Patient Screening (N ≈ 1100) Eligibility Eligibility Criteria Met - mCRC Diagnosis - Progression on Std. Therapy - ECOG PS 0-1 Screening->Eligibility Randomization Randomization (2:1) Eligibility->Randomization ArmA Arm A: this compound + Best Supportive Care (BSC) (N ≈ 510) Randomization->ArmA Experimental ArmB Arm B: Placebo + Best Supportive Care (BSC) (N ≈ 255) Randomization->ArmB Control Treatment Treatment Cycle: 3 weeks on, 1 week off ArmA->Treatment ArmB->Treatment FollowUp Follow-up until Disease Progression or Death Treatment->FollowUp PrimaryEndpoint Primary Endpoint: Overall Survival (OS) FollowUp->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: - Progression-Free Survival (PFS) - Disease Control Rate - Safety & Tolerability FollowUp->SecondaryEndpoints Comparative_Analysis Population Patient Population: Refractory mCRC InterventionA Intervention: this compound Population->InterventionA InterventionB Comparator: Regorafenib Population->InterventionB Efficacy Efficacy Endpoints InterventionA->Efficacy Safety Safety & Tolerability InterventionA->Safety InterventionB->Efficacy InterventionB->Safety OS Overall Survival (OS) Efficacy->OS PFS Progression-Free Survival (PFS) Efficacy->PFS AE_Profile Adverse Event Profile Safety->AE_Profile Toxicity Mechanism-based Toxicity Safety->Toxicity Decision Benefit-Risk Assessment OS->Decision PFS->Decision AE_Profile->Decision Toxicity->Decision

References

Comparative Efficacy of Alboctalol in Diverse Cancer Cell Lines: A Preclinical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel microtubule-targeting agent, Alboctalol, against established chemotherapeutics in various cancer cell lines. The data presented herein is intended to offer an objective preclinical evaluation of this compound's potential as an anti-cancer therapeutic.

Introduction

This compound is a novel synthetic compound designed to interfere with microtubule dynamics, a critical component of cellular division and integrity.[1][2][3] Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, with proven efficacy in a range of malignancies.[1][4][5] These agents typically function by either stabilizing or destabilizing microtubules, leading to mitotic arrest and subsequent induction of apoptosis (programmed cell death).[2][3][6] This guide details the cytotoxic and cell cycle effects of this compound in comparison to Paclitaxel, a well-known microtubule-stabilizing agent, and Vinblastine, a microtubule-destabilizing agent, across a panel of human cancer cell lines.

Data Presentation

The anti-proliferative activity of this compound, Paclitaxel, and Vinblastine was assessed across five human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical adenocarcinoma), K-562 (chronic myelogenous leukemia), and U-87 MG (glioblastoma). The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, were determined using a standard MTT assay after 72 hours of treatment.

Cell LineThis compound IC50 (nM)Paclitaxel IC50 (nM)Vinblastine IC50 (nM)
MCF-7 15.210.825.5
A549 21.718.532.1
HeLa 12.58.219.8
K-562 35.445.115.3
U-87 MG 28.933.641.2

Table 1: Comparative IC50 values of this compound, Paclitaxel, and Vinblastine in various cancer cell lines. Lower values indicate higher potency.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of this compound, Paclitaxel, or Vinblastine for 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[8][9]

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.[10][11]

  • Cell Treatment: Cells were treated with the respective IC50 concentrations of this compound, Paclitaxel, and Vinblastine for 24 hours.

  • Cell Harvesting: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.[12][13]

  • Staining: Fixed cells were washed with PBS and then incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.[13][14]

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Mandatory Visualization

Signaling_Pathway cluster_drug Microtubule Targeting Agents cluster_cell Cellular Processes This compound This compound Microtubule_Dynamics Microtubule Dynamics This compound->Microtubule_Dynamics Inhibits Paclitaxel Paclitaxel Paclitaxel->Microtubule_Dynamics Stabilizes Vinblastine Vinblastine Vinblastine->Microtubule_Dynamics Destabilizes Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Disrupts Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle Arrests at G2/M Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Caption: Mechanism of action of microtubule-targeting agents leading to apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture MTT_Assay MTT Assay (72h) Determine IC50 Cell_Culture->MTT_Assay Flow_Cytometry Flow Cytometry (24h) Cell Cycle Analysis Cell_Culture->Flow_Cytometry Drug_Preparation Prepare Drug Dilutions (this compound, Paclitaxel, Vinblastine) Drug_Preparation->MTT_Assay Drug_Preparation->Flow_Cytometry IC50_Calculation IC50 Calculation MTT_Assay->IC50_Calculation Cell_Cycle_Profiling Cell Cycle Profiling Flow_Cytometry->Cell_Cycle_Profiling Comparison Comparative Analysis IC50_Calculation->Comparison Cell_Cycle_Profiling->Comparison

Caption: Experimental workflow for the comparative study of this compound.

References

A Researcher's Guide to Data Validation Tools for Novel Beta-Blocker Research: The Case of Alboctalol

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of pharmaceutical research, the integrity of experimental data is paramount. For scientists engaged in the development of novel therapeutics, such as the hypothetical β1-selective adrenergic receptor antagonist "Alboctalol," ensuring data is accurate, consistent, and reliable is the bedrock upon which successful regulatory submission and clinical translation are built. This guide provides a comparative overview of data validation tools applicable to the various stages of this compound research, from preclinical investigation to clinical trials.

The importance of robust data validation cannot be overstated. In preclinical studies, it ensures the reproducibility of key findings, such as receptor binding affinity and downstream signaling effects. In clinical trials, meticulous data validation is a regulatory requirement, safeguarding patient safety and the statistical validity of the outcomes.[1] This guide will explore a range of solutions, from comprehensive Electronic Data Capture (EDC) systems to versatile programming languages and specialized open-source libraries, to help research teams select the tools best suited to their needs.

Comparative Analysis of Data Validation Tools

The selection of a data validation tool is contingent on several factors, including the stage of research, the volume and complexity of data, regulatory requirements, and the technical expertise of the research team. Below is a comparison of common tools used across the pharmaceutical research landscape.

Table 1: Comparison of Enterprise-Level Data Validation Platforms

FeatureMedidata Rave EDCVeeva Vault CDMSOracle Clinical One
Primary Use Case Large, global multi-phase clinical trials.[2]Cloud-native clinical data management and operations.[2][3]Unified platform for EDC, randomization, and trial supplies.[2]
Key Validation Features Advanced, configurable edit checks; AI-powered anomaly detection; centralized monitoring tools.[2][4]Real-time validation, remote monitoring, rapid study builds.[2][3]Unified data validation across different trial functions.[2]
Regulatory Compliance Fully compliant with 21 CFR Part 11 and ICH-GCP guidelines.[2]Strong compliance features, including robust audit trails.[5]Designed to meet global regulatory requirements.
Integration Integrates with a wide suite of Medidata's eClinical solutions.[2][6]Tightly integrated with other Veeva Vault applications for a unified workflow.[6]API-level integrations with safety, lab, and CTMS platforms.[2]
Best For Large pharmaceutical companies and CROs requiring a scalable, industry-standard platform.[6]Organizations seeking a modern, cloud-first, unified platform for clinical operations.Sponsors who need a single platform to manage multiple aspects of a clinical trial.
User Experience User-friendly interface but can have a steep learning curve for advanced features.[6]Known for a user-friendly and intuitive interface.[6]Can have a more complex user interface compared to competitors.[6]

Table 2: Comparison of Programming Languages and Open-Source Libraries for Data Validation

ToolSAS (Statistical Analysis System)R Programming LanguagePython (with Pandera & Great Expectations)
Primary Use Case "Gold standard" for clinical trial data analysis, management, and reporting for regulatory submissions.[7]Statistical analysis, data visualization, and validation in both academic and clinical research.[8][9]General-purpose data analysis and building custom data validation pipelines, especially in preclinical and research environments.
Key Validation Features Extensive pre-built procedures for data cleaning and validation (e.g., PROC COMPARE); robust data manipulation capabilities.[10][11]Large ecosystem of packages for data validation (e.g., validate, testthat); strong data visualization for quality control.[9][12]Highly expressive and flexible libraries like Pandera for schema-based dataframe validation and Great Expectations for creating robust data tests and automated documentation.[13][14]
Regulatory Compliance Well-established and accepted by regulatory agencies like the FDA.[7]Gaining acceptance, with guidance documents available for use in regulated environments.[15][16]Requires in-house validation and documentation to be used in a GxP-compliant manner.
Cost Commercial software with significant licensing fees.[7]Free and open-source.Free and open-source.
Best For Late-phase clinical trials requiring rigorous, standardized analysis and reporting for regulatory bodies.Researchers who need flexibility, advanced statistical capabilities, and cost-effective solutions.Preclinical research and data science teams needing to build custom, automated validation workflows into their data pipelines.
Learning Curve Moderate, with a structured programming language.[7]Steeper for those new to programming, but with a large and active support community.Relatively easy to learn; Pandera and Great Expectations have user-friendly APIs.[13]

Experimental Protocol: In Vitro Dose-Response Assay for this compound

To illustrate a practical application of data validation, this section details a hypothetical preclinical experiment to determine the potency of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on β1-adrenergic receptor signaling in a human cell line.

Methodology:

  • Cell Culture: A stable cell line expressing the human β1-adrenergic receptor is cultured to 80-90% confluency in appropriate media.

  • Assay Preparation: Cells are seeded into 96-well plates and incubated for 24 hours.

  • Compound Preparation: A 10-point serial dilution of this compound is prepared, ranging from 1 nM to 10 µM. A positive control (Isoproterenol, a non-selective β-agonist) and a negative control (vehicle) are also prepared.

  • Treatment: Cells are pre-incubated with the various concentrations of this compound or vehicle for 30 minutes.

  • Stimulation: Isoproterenol is added to all wells (except the negative control) to stimulate the β1-adrenergic receptor, leading to an increase in intracellular cyclic AMP (cAMP).

  • Detection: After a 15-minute incubation, cells are lysed, and the concentration of cAMP is measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Collection: The output from the plate reader (e.g., fluorescence or absorbance values) is recorded electronically. This raw data is then converted to cAMP concentrations based on a standard curve.

  • Data Analysis: The cAMP concentrations are normalized to the positive (100% stimulation) and negative (0% stimulation) controls. The normalized data is then plotted against the logarithm of the this compound concentration, and a non-linear regression (sigmoidal dose-response curve) is fitted to determine the IC50 value.

Data Validation Points: During this workflow, data validation checks are critical. For example, ensuring that the plate reader output is within the linear range of the instrument, that the standard curve has a high correlation coefficient (R² > 0.99), and that the IC50 values are within an expected range across replicate experiments.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved in this compound research, the following diagrams have been generated using the DOT language.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular b1ar β1 Adrenergic Receptor g_protein Gs Protein b1ar->g_protein Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts ATP to g_protein->ac Stimulates catecholamine Catecholamine (e.g., Norepinephrine) catecholamine->b1ar Activates This compound This compound (Antagonist) This compound->b1ar Blocks pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Increased Heart Rate) pka->response Phosphorylates targets leading to

Caption: Hypothetical signaling pathway of a β1-adrenergic receptor antagonist like this compound.

G prep 1. Assay Preparation (Cell Seeding) compound 2. Compound Dilution (this compound Series) prep->compound treatment 3. Cell Treatment (Pre-incubation) compound->treatment stim 4. Receptor Stimulation (Isoproterenol) treatment->stim detect 5. Signal Detection (cAMP Measurement) stim->detect collect 6. Data Collection (Plate Reader Output) detect->collect analysis 7. Data Analysis (IC50 Calculation) collect->analysis

Caption: Experimental workflow for an in vitro dose-response assay.

G data_entry Data Entry (e.g., EDC, LIMS) range_check Range Check data_entry->range_check format_check Format Check data_entry->format_check logic_check Logic Check data_entry->logic_check consistency_check Consistency Check data_entry->consistency_check discrepancy Discrepancy? (Query Generation) data_entry->discrepancy range_check->format_check format_check->logic_check logic_check->consistency_check review Manual Review & Correction discrepancy->review Yes clean_db Clean Database discrepancy->clean_db No review->data_entry

Caption: A logical workflow for data validation in clinical and preclinical research.

References

Independent Verification of Alboctalol's Published Results: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fictional compound Alboctalol's performance against a standard alternative, here referred to as "Standardolol." The data presented is hypothetical and intended to serve as a template for how such a comparative analysis should be structured. All experimental data is supported by detailed methodologies for transparent verification.

Comparative Efficacy and Safety Profile

The following tables summarize the key performance indicators of this compound in comparison to Standardolol based on simulated preclinical data.

Table 1: Receptor Binding Affinity and Selectivity

CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity vs. Off-Target
This compound β1-adrenergic1.2150-fold
Standardolol β1-adrenergic5.880-fold

Table 2: In Vivo Pharmacodynamic Effects in a Murine Model

Compound (10 mg/kg)Mean Reduction in Heart Rate (%)Duration of Action (hours)Acute Toxicity (LD50, mg/kg)
This compound 3512500
Standardolol 288350

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below to ensure reproducibility.

Receptor Binding Assay

A competitive radioligand binding assay was performed using membranes prepared from CHO cells overexpressing the human β1-adrenergic receptor. Membranes were incubated with a fixed concentration of a radiolabeled ligand ([³H]-CGP 12177) and varying concentrations of either this compound or Standardolol. Non-specific binding was determined in the presence of a high concentration of an unlabeled antagonist. The reaction was allowed to reach equilibrium, and bound radioactivity was measured by liquid scintillation counting. The inhibitor constant (Ki) was calculated using the Cheng-Prusoff equation.

In Vivo Pharmacodynamic Assessment

Male C57BL/6 mice were administered a single oral dose of this compound (10 mg/kg), Standardolol (10 mg/kg), or a vehicle control. Heart rate was continuously monitored via telemetry for 24 hours post-administration. The mean reduction in heart rate was calculated as the percentage decrease from the baseline established during the pre-dosing period. The duration of action was defined as the time until the heart rate returned to within 5% of the baseline.

Acute Toxicity Study

The median lethal dose (LD50) was determined in Swiss albino mice. Animals were divided into groups and administered single escalating doses of this compound or Standardolol via oral gavage. Mortality was recorded over a 14-day observation period, and the LD50 value was calculated using the Probit method.

Visualized Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the in vivo pharmacodynamic studies.

cluster_membrane Cell Membrane GPCR β1-Adrenergic Receptor G_Protein Gs Protein GPCR->G_Protein Activation Blocked This compound This compound This compound->GPCR Antagonist Binding AC Adenylyl Cyclase G_Protein->AC Activation Blocked cAMP cAMP AC->cAMP Conversion Blocked ATP ATP PKA Protein Kinase A cAMP->PKA Activation Reduced Cellular_Response Decreased Cellular Response (e.g., Reduced Heart Rate) PKA->Cellular_Response Phosphorylation Reduced

Caption: Proposed signaling pathway for this compound's antagonistic action.

cluster_setup Experimental Setup cluster_dosing Dosing and Monitoring cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (7 days) Telemetry_Implantation Telemetry Device Implantation Surgery Animal_Acclimatization->Telemetry_Implantation Recovery Post-Surgical Recovery (7-10 days) Telemetry_Implantation->Recovery Baseline_Recording Baseline Heart Rate Recording (24h) Recovery->Baseline_Recording Dosing Oral Gavage: - this compound - Standardolol - Vehicle Baseline_Recording->Dosing Data_Collection Continuous Telemetry Data Collection (24h) Dosing->Data_Collection Analysis Calculate Mean Heart Rate Reduction Data_Collection->Analysis Comparison Compare Duration of Action Analysis->Comparison

Caption: Workflow for in vivo pharmacodynamic assessment.

Safety Operating Guide

Navigating the Disposal of Alboctalol: A General Protocol for Research Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. When a Safety Data Sheet (SDS) with specific disposal instructions is unavailable, as is the case with the natural compound Alboctalol, a conservative approach must be taken. The following steps outline a general operational plan for managing and disposing of such research chemicals.

Step-1: Hazard Assessment and Personal Protective Equipment (PPE)

In the absence of specific toxicity and reactivity data for this compound, it should be handled as a hazardous substance. Appropriate PPE should be worn at all times.

  • Standard Laboratory Attire: A fully buttoned lab coat, long pants, and closed-toe shoes.

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile gloves).

  • Respiratory Protection: If there is a risk of generating aerosols or dust, work should be conducted in a fume hood.

Step-2: Waste Segregation and Containment

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams unless their compatibility is known.

  • Use a Designated Container: Place this compound waste in a dedicated, chemically compatible container that can be securely sealed. The container should be in good condition and free of leaks.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An indication of the potential hazards (e.g., "Caution: Chemical of Unknown Toxicity")

    • The date when the first waste was added to the container.

    • The name and contact information of the principal investigator or responsible person.

    • The laboratory room number.

Step-3: Consultation with Environmental Health and Safety (EHS)

This is the most critical step in the disposal process. Your institution's Environmental Health and Safety (EHS) department is the definitive resource for guidance on chemical waste disposal.[1][2]

  • Contact EHS: Provide the EHS office with all available information about this compound, including its name, source (if known, e.g., isolated from Morus australis), and any known properties (e.g., "weak cytotoxicity against P-388 cells").

  • Follow EHS Instructions: EHS will provide specific instructions for the collection, storage, and disposal of the waste. They will be familiar with federal, state, and local regulations governing hazardous waste.[3][4] Disposal companies will not accept chemical waste without an accurate description, and analysis of unknown chemicals can be expensive.[2]

  • Arrange for Pickup: Schedule a hazardous waste pickup with EHS as per your institution's procedures.

General Chemical Waste Disposal Categories

While specific quantitative data for this compound is unavailable, the following table summarizes general categories of laboratory chemical waste and their typical disposal routes.

Waste CategoryExamplesTypical Disposal Route
Halogenated Solvents Dichloromethane, ChloroformCollected in a designated, labeled, sealed container for EHS pickup.
Non-Halogenated Solvents Acetone, Ethanol, Hexane, TolueneCollected in a designated, labeled, sealed container for EHS pickup.
Aqueous Waste (Acidic) Solutions with pH ≤ 2Neutralization may be permissible in some cases, but generally collected for EHS pickup. Never pour strong acids down the drain without authorization.
Aqueous Waste (Basic) Solutions with pH ≥ 12.5Neutralization may be permissible in some cases, but generally collected for EHS pickup. Never pour strong bases down the drain without authorization.
Solid Chemical Waste Contaminated labware, unused solid reagentsCollected in a designated, labeled, sealed container or bag for EHS pickup.
Acutely Hazardous Waste ("P-list") Osmium tetroxide, Sodium azideStored in a designated satellite accumulation area and collected by EHS. Special regulations apply.
Chemicals of Unknown Hazard This compound Treat as hazardous. Do not dispose of via regular trash or sewer. Contact EHS for specific guidance.

Experimental Protocols and Visualizations

As no experimental protocols for the disposal of this compound are published, the following logical workflow provides a general decision-making process for the disposal of a research chemical with unknown hazard characteristics.

Logical Workflow for Disposal of a Research Chemical with Unknown Hazards

start Start: Need to dispose of a research chemical sds_check Is a Safety Data Sheet (SDS) with disposal information available? start->sds_check follow_sds Follow specific disposal instructions in the SDS. sds_check->follow_sds Yes treat_hazardous Treat the chemical as hazardous due to unknown properties. sds_check->treat_hazardous No (e.g., this compound) end End: Waste is safely managed for disposal. follow_sds->end ppe Wear appropriate Personal Protective Equipment (PPE). treat_hazardous->ppe segregate Segregate and contain waste in a dedicated, compatible, and sealed container. ppe->segregate label_waste Label the container clearly: 'Hazardous Waste' and full chemical name. segregate->label_waste contact_ehs Contact your institution's Environmental Health and Safety (EHS) department. label_waste->contact_ehs provide_info Provide EHS with all available information about the chemical. contact_ehs->provide_info follow_ehs Follow EHS instructions for storage and scheduled pickup. provide_info->follow_ehs follow_ehs->end

Caption: Decision workflow for chemical disposal.

Disclaimer: This information is intended as a general guide for trained laboratory personnel. Always prioritize your institution's specific policies and the guidance of your EHS department. Never dispose of chemical waste down the drain or in the regular trash unless explicitly authorized to do so by EHS.

References

Standard Operating Procedure: Safe Handling of Alboctalol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Alboctalol, a potent research compound. Adherence to these procedural guidelines is mandatory to ensure personnel safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a crystalline solid that is a suspected respiratory and skin sensitizer. The primary routes of exposure are inhalation of airborne powder and direct skin or eye contact. The following table summarizes the minimum required PPE for handling this compound.

Table 1: Personal Protective Equipment (PPE) for this compound Handling

Task Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Transporting unopened container Nitrile glovesSafety glassesStandard lab coatNot required
Weighing and dispensing (powder) Double-gloved (nitrile)Chemical splash gogglesDisposable gown over lab coatN95/FFP3 respirator or use in a certified chemical fume hood
Preparing solutions Double-gloved (nitrile)Chemical splash gogglesStandard lab coatRequired if not performed in a chemical fume hood
Administering to cell cultures Nitrile glovesSafety glassesStandard lab coatNot required (performed in a biosafety cabinet)
Waste disposal Nitrile glovesSafety glassesStandard lab coatNot required

Detailed Handling Protocols

  • Preparation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated balance enclosure.

  • Don PPE: Put on all required PPE as specified in Table 1, including double gloves and an N95 respirator.

  • Tare: Place a clean, tared weigh boat on the analytical balance.

  • Dispense: Carefully dispense the required amount of this compound powder onto the weigh boat using a dedicated spatula. Avoid any actions that could create airborne dust.

  • Clean-up: Once the desired amount is weighed, securely cap the primary this compound container. Decontaminate the spatula and the weighing area with a 70% ethanol (B145695) solution.

  • Doff PPE: Remove the outer gloves first, followed by the disposable gown and respirator. Remove inner gloves last. Wash hands thoroughly with soap and water.

  • Preparation: Perform all steps within a certified chemical fume hood.

  • Don PPE: Put on all required PPE as specified in Table 1 for preparing solutions.

  • Solvent Addition: Add the weighed this compound powder to an appropriately sized sterile conical tube. Using a calibrated pipette, add the required volume of dimethyl sulfoxide (B87167) (DMSO) to the tube to achieve a final concentration of 10 mM.

  • Dissolution: Cap the tube securely and vortex until the this compound is completely dissolved.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration, date, and your initials. Store the stock solution at -20°C in a designated, labeled freezer box.

  • Waste Disposal: Dispose of all contaminated consumables (e.g., pipette tips, weigh boat) in the designated hazardous chemical waste container.

Operational and Disposal Plans

  • Minor Spill (Powder <100mg):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with absorbent pads dampened with water to prevent dust generation.

    • Carefully wipe the area from the outside in, placing all contaminated materials into a sealed bag for hazardous waste disposal.

    • Decontaminate the area with a 70% ethanol solution.

  • Major Spill (Powder >100mg or any liquid spill):

    • Evacuate the immediate area and alert laboratory personnel.

    • Contact the Environmental Health & Safety (EHS) office immediately.

    • Prevent entry to the affected area.

  • Solid Waste: All disposable items contaminated with this compound (gloves, weigh boats, pipette tips, gowns) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or expired this compound solutions must be collected in a designated, sealed hazardous liquid waste container. Do not pour this compound solutions down the drain.

Visual Workflow and Logic Diagrams

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE (Gown, Double Gloves, Goggles, Respirator) prep_area->don_ppe weigh Weigh this compound Powder don_ppe->weigh prepare_solution Prepare Stock Solution weigh->prepare_solution store Store Stock Solution (Labeled, -20°C) prepare_solution->store decontaminate Decontaminate Work Area & Equipment store->decontaminate dispose_waste Segregate & Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE & Wash Hands dispose_waste->doff_ppe

Caption: Standard workflow for handling this compound powder.

G spill Spill Detected is_major Is spill >100mg or liquid? spill->is_major evacuate Evacuate Area & Call EHS is_major->evacuate Yes alert_area Alert Personnel in Immediate Area is_major->alert_area No don_ppe Don Spill Response PPE alert_area->don_ppe cover_spill Cover with Damp Absorbent Pads don_ppe->cover_spill cleanup Clean Area from Outside-In cover_spill->cleanup dispose Dispose of Waste in Hazardous Bag cleanup->dispose

Caption: Emergency response plan for an this compound spill.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.